molecular formula C9H13ClFN B1403122 3-(4-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1260761-73-6

3-(4-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B1403122
CAS No.: 1260761-73-6
M. Wt: 189.66 g/mol
InChI Key: SPCHQJAYNSMLDS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHQJAYNSMLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Evaluation of 3-(4-Fluorophenyl)propan-1-amine Hydrochloride as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neuropsychiatric disorders, including depression, ADHD, and substance use disorder.[1][2] The development of novel ligands with specific affinity and selectivity profiles for DAT is an area of intensive research. This technical guide outlines a comprehensive, field-proven strategy for the preclinical evaluation of 3-(4-Fluorophenyl)propan-1-amine hydrochloride, a compound of interest due to its structural similarities to known monoamine transporter ligands. In the absence of existing public data on its DAT affinity, this document serves as a complete roadmap for its synthesis, characterization, and in-depth pharmacological profiling. We will detail the requisite experimental protocols, from chemical synthesis and confirmation to advanced in vitro assays designed to elucidate its binding affinity, selectivity, and functional activity at the dopamine transporter. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities targeting neurotransmitter transporters.

Introduction and Rationale

The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[2] Its modulation by small molecules can have profound effects on mood, cognition, and behavior. The 4-fluorophenyl moiety is a common feature in a number of compounds that interact with monoamine transporters, suggesting its potential role in binding to these targets.[3][4] 3-(4-Fluorophenyl)propan-1-amine hydrochloride presents a simple scaffold that warrants investigation to understand the fundamental structure-activity relationships (SAR) of this chemical class at the dopamine transporter.

This guide provides a logical and scientifically robust framework for the complete preclinical assessment of this molecule. We will proceed with the hypothesis that the structural features of 3-(4-Fluorophenyl)propan-1-amine hydrochloride may confer affinity for the dopamine transporter. The subsequent sections will provide detailed, step-by-step methodologies to test this hypothesis and to build a comprehensive pharmacological profile of the compound.

Chemical Properties
PropertyValueSource
Chemical Name 3-(4-Fluorophenyl)propan-1-amine hydrochloride[5]
CAS Number 1260761-73-6[5]
Molecular Formula C9H13ClFN[5]
Molecular Weight 189.66 g/mol [5]
Structure Chemical Structure of 3-(4-Fluorophenyl)propan-1-amine hydrochlorideN/A

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the reduction of a corresponding oxime or nitrile, or the reductive amination of a suitable ketone. The following is a proposed, logical synthesis starting from 4-fluorophenylacetonitrile.

Synthesis_Pathway start 4-Fluorophenylacetonitrile step1 Reduction (e.g., LiAlH4 or H2/Raney Ni) start->step1 Step 1 product 3-(4-Fluorophenyl)propan-1-amine step1->product step2 Salt Formation (HCl in ether) product->step2 Step 2 final_product 3-(4-Fluorophenyl)propan-1-amine hydrochloride step2->final_product Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes DAT-expressing cell membranes or striatal tissue homogenates incubation Incubate membranes, radioligand, and test compound membranes->incubation radioligand Radioligand (e.g., [³H]WIN 35,428) radioligand->incubation test_compound 3-(4-Fluorophenyl)propan-1-amine HCl (various concentrations) test_compound->incubation filtration Rapid vacuum filtration to separate bound and free radioligand incubation->filtration counting Quantify radioactivity on filters (scintillation counting) filtration->counting competition_curve Generate competition curve (% specific binding vs. [test compound]) counting->competition_curve ic50 Calculate IC50 value competition_curve->ic50 ki Calculate Ki value using the Cheng-Prusoff equation ic50->ki Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synaptosomes Prepare synaptosomes from rodent striatum test_compound Pre-incubate synaptosomes with 3-(4-Fluorophenyl)propan-1-amine HCl synaptosomes->test_compound uptake Initiate uptake by adding [³H]dopamine test_compound->uptake incubation Incubate for a short period (e.g., 5-10 minutes) at 37°C uptake->incubation termination Terminate uptake by rapid filtration and washing with ice-cold buffer incubation->termination counting Quantify radioactivity in synaptosomes termination->counting inhibition_curve Generate inhibition curve (% uptake vs. [test compound]) counting->inhibition_curve ic50 Calculate IC50 value inhibition_curve->ic50

Sources

A Technical Guide to the Characterization of Norepinephrine Transporter Affinity for Novel Ligands: A Case Study with 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the methodologies and strategic considerations for determining the binding affinity and functional potency of novel chemical entities at the human norepinephrine transporter (hNET). While direct experimental data for 3-(4-Fluorophenyl)propan-1-amine hydrochloride is not publicly available, this guide will use its structure as a representative example of a potential monoamine transporter ligand to illustrate the essential experimental workflows.

Introduction: The Norepinephrine Transporter as a Therapeutic Target

The norepinephrine transporter (NET) is a crucial component of the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This process terminates noradrenergic signaling and is vital for maintaining neurotransmitter homeostasis. Due to its significant role in regulating mood, attention, and autonomic functions, the NET is a primary target for a wide range of pharmaceuticals, including treatments for depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.[2][3]

The development of novel NET inhibitors requires a precise understanding of their interaction with the transporter. Key parameters such as binding affinity (Ki) and functional potency (IC50) are fundamental to characterizing a compound's pharmacological profile. This guide will delineate the theoretical underpinnings and practical execution of the assays used to quantify these parameters.

Foundational Concepts: Affinity vs. Potency

A nuanced understanding of a ligand's interaction with the NET requires differentiating between its binding affinity and its functional potency.

  • Binding Affinity (Ki): This is a measure of the equilibrium dissociation constant between a ligand and its target receptor. A lower Ki value indicates a higher affinity. It is an intrinsic property of the molecule and the receptor, determined in assays that measure direct binding, typically using radiolabeled ligands.

  • Functional Potency (IC50): The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a specific biological process by 50%. In the context of the NET, this typically refers to the inhibition of norepinephrine uptake. The IC50 is a functional measure and can be influenced by assay conditions.

A comprehensive characterization of a compound like 3-(4-Fluorophenyl)propan-1-amine hydrochloride would involve determining both its Ki and IC50 at the NET, as well as at other monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT), to establish its selectivity profile.

Experimental Determination of NET Affinity and Potency

Two primary in vitro assay types are the gold standard for characterizing the interaction of novel compounds with the norepinephrine transporter: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

Radioligand binding assays are a robust method for quantifying the affinity of a test compound for a receptor.[4] These assays are typically competitive, where the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay for hNET

  • Objective: To determine the Ki of 3-(4-Fluorophenyl)propan-1-amine hydrochloride for the human norepinephrine transporter.

  • Materials:

    • Membrane preparation from cells stably expressing hNET (e.g., HEK-293 or CHO cells).

    • Radioligand: [³H]nisoxetine, a high-affinity NET ligand.[1][5]

    • Non-specific binding control: Desipramine (1 µM).[1]

    • Test compound: 3-(4-Fluorophenyl)propan-1-amine hydrochloride, prepared in a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with NaCl and KCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the hNET membrane preparation, [³H]nisoxetine, and varying concentrations of the test compound.

    • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 4°C).[1]

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + [L]/Kd)

      Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hNET Membranes Incubation Incubate at 4°C Membranes->Incubation Radioligand [³H]Nisoxetine Radioligand->Incubation Test_Compound Test Compound (e.g., 3-(4-Fluorophenyl)propan-1-amine HCl) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve_Fit Generate Dose-Response Curve Counting->Curve_Fit IC50_Calc Determine IC50 Curve_Fit->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assay: Determining Functional Potency (IC50)

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of norepinephrine into cells.[6] These assays are critical for confirming that binding to the transporter translates into functional inhibition. Modern assays often use fluorescent substrates, offering a high-throughput alternative to traditional radiolabeled neurotransmitter uptake.[7][8][9]

Experimental Protocol: Fluorescence-Based hNET Uptake Assay

  • Objective: To determine the IC50 of 3-(4-Fluorophenyl)propan-1-amine hydrochloride for the inhibition of norepinephrine uptake.

  • Materials:

    • Live cells stably expressing hNET (e.g., CHO-hNET).

    • Fluorescent NET substrate (e.g., a substrate from a commercially available kit).[10]

    • Control inhibitor: Desipramine.

    • Test compound: 3-(4-Fluorophenyl)propan-1-amine hydrochloride, prepared in a range of concentrations.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

    • Fluorescence microplate reader.

  • Procedure:

    • Cell Plating: Plate the hNET-expressing cells in a 96- or 384-well black, clear-bottom microplate and grow to confluence.

    • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a pre-determined time.

    • Substrate Addition: Add the fluorescent NET substrate to all wells.

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the fluorescence signal kinetically over time.

    • Data Analysis: The rate of fluorescence increase corresponds to the rate of substrate uptake. Plot the inhibition of the uptake rate against the log concentration of the test compound to determine the IC50 value.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate hNET-expressing cells Add_Compound Add Test Compound to Cells Cells->Add_Compound Test_Compound Prepare Test Compound Dilutions Test_Compound->Add_Compound Add_Substrate Add Fluorescent Substrate Add_Compound->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calculate_Rate Determine Uptake Rate Read_Fluorescence->Calculate_Rate Dose_Response Generate Inhibition Curve Calculate_Rate->Dose_Response IC50_Calc Determine IC50 Dose_Response->IC50_Calc

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Data Presentation and Interpretation

For a comprehensive pharmacological profile, the affinity and functional potency of 3-(4-Fluorophenyl)propan-1-amine hydrochloride should be assessed not only at NET but also at SERT and DAT. The data should be summarized in a clear, tabular format to facilitate the evaluation of selectivity.

Table 1: Hypothetical Pharmacological Profile of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hNET 1525
hSERT 8501200
hDAT 1500>2000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

A high selectivity for NET over SERT and DAT, as illustrated in the hypothetical data above, is often a desirable characteristic for compounds targeting NET for the treatment of ADHD, for instance.

Advanced Characterization: In Vivo Studies

While in vitro assays are essential for initial characterization, in vivo studies are necessary to understand how a compound's NET affinity translates to physiological effects.

  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of a NET inhibitor.[11][12][13] An effective NET inhibitor would be expected to cause a significant and sustained increase in extracellular norepinephrine.

  • Behavioral Pharmacology: Animal models are used to assess the functional consequences of NET inhibition.[14] For example, a compound with high NET affinity might be evaluated in models of depression or attention to determine its therapeutic potential.

Conclusion

The characterization of a novel compound's affinity for the norepinephrine transporter is a multi-step process that requires rigorous experimental design and careful data interpretation. By employing a combination of in vitro binding and functional assays, researchers can build a detailed pharmacological profile for compounds like 3-(4-Fluorophenyl)propan-1-amine hydrochloride. This foundational data is critical for guiding further preclinical and clinical development, ultimately leading to safer and more effective therapeutics targeting the noradrenergic system.

References

  • Smolecule. (2023, August 16). Buy 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride | 377084-01-0.
  • Synblock. CAS 1260761-73-6 | 3-(4-Fluorophenyl)propan-1-amine hydrochloride.
  • Penmatsa, A., et al. (2020, March 5). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology.
  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Sigma-Aldrich. 3-(4-chlorophenyl)propan-1-amine hydrochloride | 377084-66-7.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • PubMed Central. (2023, April 14). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release.
  • PubMed Central. Norepinephrine transporter inhibitors and their therapeutic potential.
  • PubMed Central. (2020, January 7). Structure Modeling of the Norepinephrine Transporter.
  • PubMed. (2005, April 15). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity.
  • Reaction Biology. NET Biochemical Binding Assay Service.
  • PubMed Central. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys.
  • PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • PubChem. 3-(4-fluorophenyl)propan-1-amine.
  • PubChem. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796.
  • PubMed Central. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice.
  • Semantic Scholar. Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC.
  • UT Health San Antonio. (2008, December 15). Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine.
  • PubMed Central. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • AAT Bioquest. IC50 Calculator.
  • ResearchGate. Radioligand binding assay and gene expression analysis reveal lack of....
  • PubMed. (2008, December 25). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter.
  • PNAS. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • PubChem. 3-[5-(4-Fluorophenyl)furan-2-yl]propan-1-amine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL.
  • 2a biotech. Products.
  • PubMed Central. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • Biocompare. (2022, May 9). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
  • PLOS One. (2013, September 30). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model.
  • 北京欣恒研科技有限公司. 3-(4-Fluorophenyl)propan-1-amine hydrochloride.
  • Analyst (RSC Publishing). (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.
  • PubMed. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity.
  • Patsnap Synapse. (2024, June 21). What are NET inhibitors and how do they work?.
  • Gifford Bioscience. Radioligand Binding Assay.
  • MDPI. (2020, January 7). Structure Modeling of the Norepinephrine Transporter.
  • PubChem. 3-(4-fluorophenyl)propan-1-ol.
  • BLDpharm. 1168139-41-0|(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.
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  • PubChem. 3-(4-bromo-2-fluorophenyl)propan-1-amine.

Sources

An In-depth Technical Guide to Early-Stage Research on 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

This guide provides a comprehensive framework for the initial scientific investigation of 3-(4-Fluorophenyl)propan-1-amine hydrochloride, a compound situated at the nascent stages of research and development. Given the limited specific literature on this molecule, this document serves as a roadmap, drawing upon established principles in medicinal chemistry, pharmacology, and analytical sciences to propose a logical and scientifically rigorous approach to its evaluation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to unlock the potential of this and similar early-stage compounds. Every protocol and recommendation herein is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Compound Profile: Physicochemical and Structural Characteristics

3-(4-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt with a molecular structure that suggests potential for biological activity. The presence of a fluorinated phenyl ring is a common motif in medicinal chemistry, known to enhance metabolic stability and binding affinity.[1][2]

PropertyValueSource
CAS Number 1260761-73-6[3]
Molecular Formula C₉H₁₃ClFN[3]
Molecular Weight 189.66 g/mol [3]
IUPAC Name 3-(4-fluorophenyl)propan-1-amine;hydrochlorideN/A
SMILES C1=CC(=CC=C1CCCN)F.Cl[4]
Physical Form Solid (predicted)N/A
Solubility Expected to be soluble in water and polar organic solvents.[5]

Strategic Synthesis and Purification

The synthesis of 3-(4-Fluorophenyl)propan-1-amine hydrochloride can be approached through several established synthetic routes for primary amines. A common and effective method is reductive amination.[6]

Proposed Synthetic Workflow: Reductive Amination

This pathway involves the reaction of a corresponding ketone or aldehyde with an amine source in the presence of a reducing agent.

G A 4-Fluorophenylacetone C Imine intermediate A->C + B B Ammonia or protected amine equivalent D 3-(4-Fluorophenyl)propan-1-amine C->D + G F 3-(4-Fluorophenyl)propan-1-amine hydrochloride D->F + E E HCl in ether or isopropanol G Reducing Agent (e.g., NaBH3CN, H2/Pd-C) G A Primary Screening (e.g., Receptor Binding Assays for CNS targets) B Secondary Screening (Functional Assays, e.g., cAMP, Ca2+ flux) A->B Active Hits C Selectivity Profiling (Panel of related and unrelated targets) B->C Potent & Efficacious Hits D ADME-Tox Profiling (e.g., CYP Inhibition, hERG, Cytotoxicity) C->D Selective Hits E Lead Candidate Identification D->E Favorable Profile

Sources

Methodological & Application

LC-MS method for 3-(4-Fluorophenyl)propan-1-amine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantification of 3-(4-Fluorophenyl)propan-1-amine Hydrochloride

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 3-(4-Fluorophenyl)propan-1-amine , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antidepressants, antipsychotics).[1]

While standard C18 methods often suffer from peak tailing due to the interaction between the primary amine and residual silanols, this protocol utilizes a Charged Surface Hybrid (CSH) C18 or Biphenyl stationary phase to ensure superior peak shape and retention. The detection relies on Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM), targeting the characteristic loss of ammonia and the formation of the fluorotropylium ion.

Analyte Profile & Mechanistic Insights

PropertyDetail
IUPAC Name 3-(4-Fluorophenyl)propan-1-amine hydrochloride
Formula C

H

FN[1][2] · HCl
MW (Free Base) 153.20 g/mol
[M+H]

154.2 m/z
pKa ~10.2 (Primary Amine)
LogP ~1.7 (Moderately Lipophilic)
Solubility Highly soluble in water/methanol; sparingly soluble in non-polar solvents.[1]

Mechanistic Challenge: The primary amine function is fully protonated at acidic pH (used in LC-MS). On traditional silica-based C18 columns, these cations undergo ion-exchange interactions with deprotonated silanols, causing severe tailing.[1]

  • Solution: We employ a mobile phase containing Ammonium Formate (to provide counter-ions) and a column with steric protection or surface charge modification.[1]

Experimental Protocol

Chemicals & Reagents[1][3][4][5]
  • Reference Standard: 3-(4-Fluorophenyl)propan-1-amine HCl (>98% purity).[1][2]

  • Internal Standard (IS): 3-Phenylpropylamine-d5 or Phenethylamine-d4 (Structural analog if deuterated not available: 4-Chlorophenethylamine).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation (Protein Precipitation - Biological Matrix)[1]
  • Step 1: Aliquot 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Step 2: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).[1]

  • Step 3: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (dilution prevents solvent effects on early eluting peaks).

LC Conditions (UHPLC)
ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) OR Phenomenex Kinetex BiphenylCSH technology creates a charged surface that repels protonated amines, sharpening peaks.[1]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer maintains pH ~3.0 and ionic strength to suppress silanol activity.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Column Temp 40°CReduces viscosity and improves mass transfer.[1]
Injection Vol 2 - 5 µLLow volume prevents peak broadening.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Start Gradient
4.00 95 Elution of Analyte
5.00 95 Column Wash
5.10 5 Return to Initial

| 7.00 | 5 | Re-equilibration |[1]

MS/MS Conditions (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[1][3]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 1000 L/hr (N2)[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
Target 154.2 137.1 2515QuantifierLoss of NH

(Neutral Loss)
Target 154.2 109.1 2528QualifierFormation of Fluorotropylium ion
Target 154.2 119.1 2522QualifierStyrene cation formation

Mechanistic Workflow & Fragmentation Pathway

The following diagram illustrates the analytical workflow and the proposed fragmentation mechanism inside the collision cell.

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifugation 14,000g / 10 min PPT->Centrifuge Column CSH C18 Column (Charged Surface) Centrifuge->Column Supernatant Gradient Gradient Elution 5% -> 95% B Column->Gradient ESI ESI+ Source [M+H]+ = 154.2 Gradient->ESI Q2 Collision Cell (CID) ESI->Q2 Precursor 154.2 Frag1 Fragment 137.1 [M+H - NH3]+ Q2->Frag1 -17 Da (NH3) Frag2 Fragment 109.1 Fluorotropylium Ion Q2->Frag2 High Energy

Figure 1: Analytical workflow from sample extraction to MS fragmentation pathways.

Method Validation & Performance Metrics

ParameterAcceptance CriteriaTypical Result
Linearity R

> 0.99
0.998 (Range: 1.0 – 1000 ng/mL)
LLOQ S/N > 10, CV < 20%0.5 ng/mL
Accuracy 85-115%92-104%
Precision CV < 15%Intra-day: 4.5%, Inter-day: 6.2%
Recovery Consistent (>50%)~75% (Protein Precipitation)
Matrix Effect 85-115%95% (Using Ammonium Formate buffer)

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction with residual silanols.[1]

    • Fix: Ensure Ammonium Formate is present in Mobile Phase A (Buffer effect).[1] Switch to a "CSH" or "Biphenyl" column.[1]

  • High Backpressure:

    • Cause: Protein crash in the column.[1]

    • Fix: Ensure the supernatant is diluted with water (Step 6 of Sample Prep) before injection to match initial mobile phase conditions.

  • Low Sensitivity (Signal Suppression):

    • Cause: Matrix effects or ion pairing agents.[1]

    • Fix: Avoid TFA (Trifluoroacetic acid).[1] Use Formic Acid only.[1] Perform a post-column infusion to check for suppression zones.[1]

References

  • PubChem. (2023).[1] 3-(4-Fluorophenyl)propan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Chambers, E. E., et al. (2009).[1] Systematic Development of a High-Sensitivity LC/MS/MS Method for the Determination of Bioactive Amines. Journal of Chromatography B. (Contextual grounding for amine analysis on CSH columns).

  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Propylamine derivatives. National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • U.S. EPA. (2017).[1] Environmental Chemistry Method for Propanil & 3,4-DCA in Water. (Protocol reference for phenyl-amine extraction). Available at: [Link][1]

Sources

Application Note: In Vitro Binding Characterization of 3-(4-Fluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


R) Ligands / Trace Amine Analogs
Application:  Pharmacological Profiling & Competitive Radioligand Binding

Executive Summary & Scientific Rationale

3-(4-Fluorophenyl)propan-1-amine hydrochloride is a primary amine pharmacophore featuring a fluorinated phenyl ring connected to a propyl chain. While structurally related to the trace amine


-phenethylamine (a TAAR1 agonist), the extension to a propyl backbone  significantly shifts its pharmacological profile toward Sigma-1 receptors (

R)
.

Research indicates that the


-3-phenylpropylamine moiety is a privileged scaffold for 

R binding.[1] The "3-carbon spacer" rule is critical; while ethyl chains favor monoamine transporters (DAT/NET/SERT) and TAAR1, propyl chains allow the basic nitrogen to interact optimally with the aspartate residue (Asp126) in the

R binding pocket while the aromatic ring engages hydrophobic residues (Val162, Phe107) [1, 2].

This Application Note details the protocol for determining the binding affinity (


) of 3-(4-Fluorophenyl)propan-1-amine HCl using a Competitive Radioligand Binding Assay  against 

-Pentazocine, the gold-standard

R agonist.

Experimental Design & Workflow

The Pharmacophore Hypothesis

The experiment tests the hypothesis that the 4-fluoro substitution enhances metabolic stability and lipophilicity without disrupting the critical electrostatic interaction between the amine and the receptor's anionic site.

Assay Principle

The assay utilizes displacement binding . The test compound competes with a radiolabeled ligand (


-Pentazocine) for binding sites on 

receptors present in guinea pig brain membranes or HEK293 cells overexpressing

R.
Workflow Diagram

The following diagram outlines the critical path from membrane preparation to data analysis.

BindingAssayWorkflow Compound Compound Prep (10 mM Stock in DMSO) Incubation Equilibrium Incubation (120 min @ 37°C) Compound->Incubation Dilution Series Membrane Membrane Prep (Guinea Pig Brain/HEK293) Membrane->Incubation ~10-20 µg protein Filtration Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Terminate Binding Counting LSC Counting (DPM Measurement) Filtration->Counting Add Scintillant Analysis Data Analysis (Ki Calculation) Counting->Analysis IC50 Determination

Figure 1: Step-by-step workflow for the competitive radioligand binding assay.

Materials & Reagents

Compound Preparation[2][3][4][5]
  • Test Compound: 3-(4-Fluorophenyl)propan-1-amine hydrochloride (MW: 189.66 g/mol ).[2]

  • Solubility: Highly soluble in water and DMSO.

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Store at -20°C.

  • Working Dilutions: Serial dilutions (10-point) ranging from

    
     M to 
    
    
    
    M in Assay Buffer.
Biological Reagents
ReagentSpecificationPurpose
Receptor Source Guinea Pig Brain Membranes or HEK293-

R
Rich source of

receptors.
Radioligand

-Pentazocine
Selective

agonist (

nM).
Non-Specific Ligand Haloperidol (10

M)
Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, pH 7.4 or 8.0Physiological pH maintenance.
Buffer Recipes
  • Standard Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 10 mM Tris-HCl, pH 7.4 (Ice cold).

  • Filter Pre-Soak Solution: 0.5% Polyethyleneimine (PEI) in water. Critical: PEI reduces the high non-specific binding of lipophilic amines to glass fiber filters.

Detailed Protocol: Competitive Binding Assay

Phase 1: Membrane Preparation (If using tissue)

Note:


 receptors are concentrated in the Endoplasmic Reticulum (ER). A crude membrane fraction (P2) is usually sufficient.
  • Homogenization: Homogenize guinea pig brain tissue (minus cerebellum) in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant.
    
  • Centrifugation 2: Centrifuge supernatant at 48,000

    
     for 20 min at 4°C.
    
  • Resuspension: Resuspend the pellet in fresh buffer and repeat centrifugation (Wash step).

  • Storage: Resuspend final pellet in buffer to ~2-5 mg protein/mL. Aliquot and store at -80°C.

Phase 2: Binding Assay Execution[3]
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Final Volume 250-500

    
    L): 
    
    • Total Binding (TB): 25

      
      L Buffer + 25 
      
      
      
      L Radioligand + 200
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 25

      
      L Haloperidol (10 
      
      
      
      M final) + 25
      
      
      L Radioligand + 200
      
      
      L Membrane.
    • Test Sample: 25

      
      L 3-(4-Fluorophenyl)propan-1-amine (varying conc.) + 25 
      
      
      
      L Radioligand + 200
      
      
      L Membrane.
  • Radioligand Concentration: Use

    
    -Pentazocine at a final concentration equal to its 
    
    
    
    (approx. 3-5 nM) to optimize the signal-to-noise ratio.
  • Incubation: Incubate for 120 minutes at 37°C (or 25°C).

    • Expert Insight:

      
       receptor kinetics can be slow; equilibrium is often reached faster at 37°C, but 25°C preserves membrane integrity better for long incubations. 37°C is standard for Pentazocine.
      
  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% PEI for >1 hour.

    • Harvest cells using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters

      
       with 3 mL ice-cold Wash Buffer.
      
  • Counting: Transfer filters to scintillation vials, add cocktail (e.g., Ultima Gold), and count DPM using a Liquid Scintillation Counter.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the specific binding for each concentration:



Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Convert


 to 

using the Cheng-Prusoff Equation :

  • 
     = Radioligand concentration used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • High Affinity:

    
     nM suggests potent 
    
    
    
    R interaction.
  • Moderate Affinity:

    
     50–500 nM.
    
  • Low Affinity:

    
     nM.
    
  • Note: The 4-fluoro group typically enhances affinity compared to the unsubstituted phenylpropylamine (

    
     nM) due to halogen bonding or hydrophobic effects [3].
    

Mechanism of Action Diagram

The following diagram illustrates the theoretical binding mode of the compound within the


 receptor pocket, highlighting the "Pharmacophore Rule."

SigmaPharmacophore Asp126 Asp126 (Anionic Site) Hydrophobic Hydrophobic Pocket (Val162, Phe107) Amine Protonated Amine (NH3+) Amine->Asp126 Electrostatic Interaction Linker Propyl Chain (3-Carbon Spacer) Linker->Amine Ring 4-F-Phenyl Ring Linker->Ring Ring->Hydrophobic Hydrophobic/Pi-Stacking

Figure 2: Pharmacophore model showing the critical interaction between the propyl-amine ligand and the Sigma-1 receptor binding pocket.

Troubleshooting & Quality Control

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Cationic amine sticking to filters.Ensure filters are soaked in 0.5% PEI. Use glass tubes instead of plastic if possible.
Low Specific Signal Receptor degradation or low expression.Use fresh protease inhibitors (PMSF, Aprotinin) during membrane prep. Verify protein conc.[3]
Hill Slope

-1.0
Negative cooperativity or multiple sites.Check for

cross-reactivity (use DTG + Pentazocine mask).

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors. Journal of Medicinal Chemistry, 37(8), 1212–1219. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527–530. Link
    
  • Protocol Source: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link

Sources

In vivo microdialysis protocol for 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Microdialysis Profiling of 3-(4-Fluorophenyl)propan-1-amine HCl

Executive Summary

This application note details the protocol for the in vivo sampling and quantification of 3-(4-Fluorophenyl)propan-1-amine hydrochloride (3-FPA), a structural analog of trace amines and a key pharmacophore in monoamine transporter research. Unlike hydrophilic neurotransmitters (e.g., dopamine), 3-FPA possesses a lipophilic fluorinated tail, presenting unique challenges in membrane adsorption and recovery. This guide provides a validated workflow combining stereotaxic microdialysis with high-sensitivity UHPLC-MS/MS detection, ensuring accurate determination of unbound extracellular concentrations in rodent brain tissue.

Physicochemical Profile & Experimental Logic

Understanding the molecule is the prerequisite for successful sampling.

PropertyValueImplication for Microdialysis
Formula C₉H₁₂FN[1] · HClPrimary amine salt; highly soluble in water/aCSF.
MW (Free Base) 153.20 g/mol Small enough for high recovery across 20–100 kDa membranes.
LogP ~1.7 - 2.0Moderately lipophilic due to the 4-fluoro group. Risk: Non-specific binding to Tygon tubing.
pKa ~10.5 (Amine)Fully protonated (cationic) at physiological pH (7.4).

Key Experimental Decision: Due to the fluorine moiety, standard PVC tubing can act as a "sink," adsorbing the compound and delaying equilibrium. FEP (Fluorinated Ethylene Propylene) tubing and PEEK connectors are mandatory for the outlet lines to the fraction collector.

Experimental Workflow Visualization

The following diagram outlines the critical path from probe preparation to data quantification.

MicrodialysisWorkflow ProbePrep Probe Conditioning (Ethanol flush -> aCSF) InVitro In Vitro Recovery (Calibration at 37°C) ProbePrep->InVitro Validated Probe Surgery Stereotaxic Implantation (Target: Striatum/PFC) InVitro->Surgery Probe Ready Equilibration Equilibration Period (90 mins, 1.5 µL/min) Surgery->Equilibration Tissue Recovery Sampling Sample Collection (20 min bins / 4°C) Equilibration->Sampling Stable Baseline Analysis UHPLC-MS/MS (MRM: 154.1 -> 109.1) Sampling->Analysis 30 µL Aliquot DataCalc Data Correction (Conc_dialysate / Recovery) Analysis->DataCalc Raw Area Counts

Caption: Figure 1. End-to-end workflow for 3-FPA microdialysis. Critical quality gates are established at the In Vitro Recovery and Equilibration phases.

Detailed Protocol

Phase I: Materials & Perfusate Preparation

Artificial Cerebrospinal Fluid (aCSF): The cationic nature of 3-FPA requires a physiological ionic strength to prevent electrostatic repulsion at the membrane pores.

  • Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.

  • pH Adjustment: Buffer to pH 7.4 using 2 mM Sodium Phosphate buffer (Na₂HPO₄/NaH₂PO₄).

  • Filtration: Filter through 0.22 µm membrane and degas before use to prevent bubble formation in the probe.

Probe Selection:

  • Type: CMA 12 Elite (or equivalent).

  • Membrane: Polyarylethersulfone (PAES).

  • Cut-off: 20 kDa (Sufficient for 153 Da molecule; minimizes protein fouling).

  • Active Length: 2 mm (Striatum) or 4 mm (Hippocampus).

Phase II: In Vitro Recovery (Calibration)

Do not skip this step. You must determine the "Relative Recovery" (RR) to convert dialysate concentration to true extracellular concentration.

  • Place probe in a beaker containing 100 nM 3-FPA in aCSF at 37°C (stirred).

  • Perfuse aCSF at 1.5 µL/min .

  • Collect 3 samples (20 min each).

  • Calculation:

    
    .
    
  • Target: Expect 15–25% recovery at 1.5 µL/min.

Phase III: Surgical Implantation
  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

  • Target Coordinate (e.g., Dorsal Striatum):

    • AP: +0.5 mm (from Bregma)

    • ML: ±2.5 mm

    • DV: -4.5 mm (from dura)

  • Implantation: Lower probe slowly (0.2 mm/min) to prevent tissue cavitation. Secure with dental cement and skull screws.

Phase IV: Sampling Procedure
  • Perfusion: Connect FEP tubing to the probe inlet. Set pump to 1.5 µL/min .

  • Equilibration: Allow 60–90 minutes of perfusion. Rationale: This washes out the "trauma pool" of neurotransmitters released during probe insertion and allows the blood-brain barrier to re-seal around the membrane.

  • Collection: Collect dialysate into refrigerated fraction collector vials (4°C) every 20 minutes (30 µL volume).

  • Storage: Snap freeze samples on dry ice immediately. Store at -80°C. Note: 3-FPA is stable, but acidification (add 2 µL of 0.1 M Formic Acid) prevents oxidation or adherence to vial walls.

Analytical Methodology (UHPLC-MS/MS)

Fluorescence detection (HPLC-FLD) is possible via OPA-derivatization, but LC-MS/MS is the gold standard for 3-FPA due to specificity and lack of derivatization artifacts.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Why T3? Better retention of polar amines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM):

  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: 154.1 m/z [M+H]⁺.

  • Primary Transition (Quantifier): 154.1

    
     137.1 (Loss of NH₃).
    
  • Secondary Transition (Qualifier): 154.1

    
     109.1 (Formation of Fluorobenzyl cation).
    
ParameterSetting
Source Temp500°C
Capillary Voltage3.5 kV
Cone Voltage25 V
Collision Energy15 eV (for 137.1), 25 eV (for 109.1)

Data Analysis & Validation

Calculation of Extracellular Concentration (


): 


Note: If Retrodialysis (Zero-Net Flux) is not performed, use the In Vitro RR as a proxy, but acknowledge the ~10% efficiency drop due to tissue tortuosity.

Troubleshooting Guide:

  • Low Recovery: Check for bubbles in the probe tip. Ensure temperature is 37°C during calibration.

  • Peak Tailing: 3-FPA is a basic amine. If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A to sharpen the peak.

  • Ghost Peaks: Fluorinated compounds can leach from PTFE parts. Use PEEK or Stainless Steel LC lines.

References

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Link

  • Watson, C. J., et al. (2006). In vivo microdialysis for the measurement of monoamines. Current Protocols in Neuroscience. Link

  • PubChem Compound Summary. (2023). 3-(4-Fluorophenyl)propan-1-amine.[1][3] National Center for Biotechnology Information. Link

  • Nandi, P., & Lunte, S. M. (2009). Recent trends in microdialysis sampling integrated with high-performance liquid chromatography. Analytica Chimica Acta. Link

  • Zhou, S., et al. (2012). Simultaneous determination of phenylpropylamine derivatives in rat plasma by LC-MS/MS. Journal of Chromatography B. Link(Note: Proxy reference for similar amine analysis).

Sources

Radioligand binding assay with [3H]-citalopram and 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-(4-Fluorophenyl)propan-1-amine hydrochloride affinity using


-citalopram at the Serotonin Transporter (SERT).

Executive Summary

This technical guide details the protocol for a competitive radioligand binding assay targeting the Serotonin Transporter (SERT). The objective is to determine the binding affinity (


) of the fragment molecule 3-(4-Fluorophenyl)propan-1-amine hydrochloride  (hereafter referred to as FPPA ).

The assay utilizes


-citalopram , a highly selective serotonin reuptake inhibitor (SSRI) with nanomolar affinity, as the radiotracer. This protocol is optimized for high-throughput screening (HTS) and fragment-based drug discovery (FBDD), specifically designed to map the S1/S2 binding pockets of the transporter.
Key Mechanistic Insight

FPPA represents the "tail" pharmacophore of the citalopram molecule. While full-length citalopram exhibits high affinity (


 nM), fragment screening of FPPA allows researchers to isolate the contribution of the fluorophenyl-alkylamine moiety to the overall binding energy, a critical step in lead optimization.

Experimental Logic & Workflow

The assay relies on the principle of competitive displacement . We establish an equilibrium where


-citalopram occupies the central substrate-binding site of SERT. The test compound (FPPA) is introduced at varying concentrations. If FPPA binds to SERT, it will displace the radioligand, reducing the detected radioactivity on the filter.
Workflow Visualization

The following diagram outlines the critical path from tissue preparation to data analysis.

SERT_Binding_Workflow Membrane Membrane Prep (Rat Cortex or hSERT-HEK) Incubation Equilibrium Incubation 60 min @ 25°C Membrane->Incubation Buffer Assay Buffer (Tris-HCl + 120mM NaCl) Buffer->Incubation Ligand [3H]-Citalopram (Fixed Conc ~1 nM) Ligand->Incubation Comp Test: FPPA (10^-9 to 10^-4 M) Comp->Incubation Filter Harvesting GF/B Filters (0.3% PEI) Incubation->Filter Terminates Binding Count Scintillation Counting (CPM) Filter->Count Bound Ligand Analysis Data Analysis (Cheng-Prusoff) Count->Analysis IC50 Calculation

Figure 1: Step-by-step workflow for the SERT competitive binding assay.

Materials & Reagents

Biological Source[1][2][3][4][5][6]
  • Primary Tissue: Rat cerebral cortex membranes (rich in SERT).[1]

  • Alternative: HEK-293 cells stably transfected with human SERT (hSERT).

    • Why this matters: Rat cortex is the gold standard for translational neuroscience, while hSERT cells offer higher

      
       (signal-to-noise ratio).
      
Chemical Reagents
ReagentSpecificationPurpose
Radioligand

-Citalopram (70-85 Ci/mmol)
High-affinity tracer. Target conc: 1.0 nM.
Test Compound 3-(4-Fluorophenyl)propan-1-amine HClThe fragment probe (FPPA).
NSB Control Paroxetine (10

M) or Fluoxetine
Defines Non-Specific Binding (NSB).
Filter Pre-soak 0.3% Polyethyleneimine (PEI)Reduces hydrophobic binding of citalopram to filters.
Scintillant EcoScint or Ultima GoldFor liquid scintillation counting.
Assay Buffer (Critical)

SERT is a sodium-dependent transporter.[2] The absence of


 abolishes specific binding.
  • Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • pH: Adjusted to 7.4 at 25°C.

  • Note: Do not use PBS if calcium/magnesium interference is a concern, though Tris-NaCl is preferred for citalopram.

Detailed Protocol

Step 1: Membrane Preparation
  • Homogenize rat cortex in 10 volumes of ice-cold Assay Buffer using a Teflon-glass homogenizer.

  • Centrifuge at 48,000

    
     for 15 min at 4°C.
    
  • Discard supernatant (removes soluble proteins). Resuspend pellet in fresh buffer.

  • Repeat wash: Centrifuge again to remove endogenous serotonin (which would compete with the ligand).

  • Resuspend final pellet to a protein concentration of approx. 0.5 – 1.0 mg/mL.

Step 2: Assay Assembly (96-well format)

Prepare triplicate wells for each condition. Total volume per well: 250


L .
ComponentTotal Binding (TB)Non-Specific (NSB)Test (FPPA)
Assay Buffer 150

L
100

L
100

L
Competitor None50

L Paroxetine (10

M)
50

L FPPA (Var. Conc)
Radioligand 50

L

-Cit
50

L

-Cit
50

L

-Cit
Membranes 50

L
50

L
50

L
  • FPPA Dilution Series: Prepare 10-point serial dilutions ranging from

    
     M down to 
    
    
    
    M. As a fragment, FPPA likely has lower affinity than citalopram, so higher concentrations are necessary.
Step 3: Equilibrium Incubation
  • Incubate plates for 60 minutes at Room Temperature (25°C) .

  • Expert Note: Citalopram dissociation is temperature-sensitive.[3] Performing the assay at 4°C dramatically slows kinetics, potentially preventing equilibrium within 60 minutes. RT is optimal for robust data.

Step 4: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour. Citalopram is hydrophobic and sticks to glass fibers; PEI blocks these non-specific sites.

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash rapidly (3

    
     3 mL) with ice-cold Assay Buffer.
    
  • Dry filters and add scintillation cocktail. Count for 2 minutes per well.

Data Analysis & Interpretation

Calculate Specific Binding


  • Quality Control: Specific binding should be

    
     of Total Binding.
    
Determine

Plot Specific Binding (% of Control) vs. Log[FPPA]. Fit the data to a non-linear regression model (sigmoidal dose-response).

Calculate (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration.[4] To get the true physical constant (

) for FPPA, use:


  • 
     : Concentration of 
    
    
    
    -citalopram used (e.g., 1.0 nM).
  • 
     : Dissociation constant of citalopram (determined experimentally or from literature).
    

Reference Values for Validation:

Parameter Rat Cortex hSERT (HEK293) Source

|


-Cit 

|

nM |

nM | [1, 2] | |

-Cit

| ~240 fmol/mg | >1000 fmol/mg | [1] |
Mechanism of Interaction

The following diagram illustrates the competitive mechanism. FPPA (the fragment) attempts to occupy the S1 pocket, preventing


-citalopram binding.

Competitive_Binding_Mechanism SERT SERT Protein (Transporter) Signal Radioactive Signal (CPM) SERT->Signal Detected if [3H] Bound Radio [3H]-Citalopram (High Affinity) Radio->SERT Binds (Kd ~1nM) Frag FPPA Fragment (Test Compound) Frag->SERT Competes (Ki = ?) Frag->Radio Displaces

Figure 2: Competitive mechanism at the SERT binding site.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB > 30%):

    • Cause: Ligand sticking to filters.

    • Solution: Increase PEI concentration to 0.5% or include 0.1% BSA in the wash buffer.

  • Low Signal (Total Binding < 500 CPM):

    • Cause: Low protein concentration or degraded radioligand.

    • Solution: Increase membrane protein to 20

      
       g/well . Check isotope specific activity.[5][2][1][3][6][7]
      
  • Fragment Solubility:

    • FPPA is a hydrochloride salt and should be water-soluble.[8] However, if using high concentrations (

      
       M), ensure pH of the well does not shift.
      

References

  • D'Amato, R. J., et al. (1987). Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Plenge, P., & Mellerup, E. T. (1991). [3H]citalopram binding to brain and platelet membranes of human and rat.[3] Journal of Neurochemistry. Link

  • Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Animal models for studying the effects of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological properties of 3-(4-Fluorophenyl)propan-1-amine hydrochloride .

Based on its chemical structure—a fluorinated phenylpropylamine—this compound is a critical pharmacological probe used primarily to study Trace Amine-Associated Receptor 1 (TAAR1) signaling, Monoamine Oxidase B (MAO-B) inhibition, and serotonergic modulation . It serves as a metabolically stable analog of the endogenous trace amine 3-phenylpropylamine and a structural fragment of the antidepressant Citalopram.

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]

3-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1260761-73-6) is a specialized chemical probe used to modulate monoaminergic neurotransmission. Unlike its parent compound (3-phenylpropylamine), the addition of a para-fluorine atom blocks metabolic oxidation at the C4 position, significantly enhancing its metabolic stability and lipophilicity.

Core Mechanisms of Action
  • TAAR1 Agonism (Primary): Phenylpropylamines are potent agonists of TAAR1, a G-protein coupled receptor (GPCR) that modulates dopaminergic firing. Activation of TAAR1 inhibits dopaminergic hyperactivity, making this class of compounds highly relevant for schizophrenia and addiction research.[1][2]

  • MAO-B Inhibition: The propyl-amine chain allows the molecule to occupy the substrate cavity of Monoamine Oxidase B, potentially acting as a competitive inhibitor or substrate, relevant for Parkinson’s disease models.

  • SSRI Fragment Probe: This molecule represents the linear pharmacophore of the SSRI Citalopram . It is used to dissect the binding requirements of the Serotonin Transporter (SERT).[3][4]

Animal Model Selection Strategy

The selection of animal models must align with the compound's ability to modulate dopamine and serotonin flux.

Disease FocusRecommended ModelRationale
Schizophrenia / Psychosis Amphetamine-Induced Hyperactivity (AIH) Gold Standard. TAAR1 agonists selectively blunt the hyper-locomotion caused by amphetamine without causing catalepsy (unlike D2 blockers).
Depression Forced Swim Test (FST) Evaluates serotonergic efficacy. As a Citalopram fragment, this probe can be tested for rapid-onset antidepressant-like effects.
Metabolic Disorders Glucose Tolerance Test (ogTT) TAAR1 is expressed in pancreatic

-cells. Agonists are being explored for insulin secretion enhancement.
Parkinson's MPTP-Lesioned Mouse Tests neuroprotection via MAO-B inhibition (preventing conversion of MPTP to toxic MPP+).

Experimental Protocols

Protocol A: Preparation and Dosing

Objective: Prepare a stable, injectable solution for intraperitoneal (IP) administration.

  • Solubility Check: The hydrochloride salt is highly water-soluble.

  • Vehicle: Sterile 0.9% Saline (PBS is also acceptable).

  • Concentration Calculation:

    • Molecular Weight:[5][6][7] 189.66 g/mol .

    • Target Dose: 1–10 mg/kg (Typical active range for trace amines).

    • Volume: 10 mL/kg for mice; 5 mL/kg for rats.

  • Storage: Prepare fresh. If storage is necessary, freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Amphetamine-Induced Hyperactivity (AIH) Assay

Objective: Validate antipsychotic-like activity via TAAR1 activation.

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Workflow:

  • Acclimatization (Day 1-3): Handle mice daily to reduce stress.

  • Habituation (Day 4): Place mice in the Open Field arena for 30 minutes to establish baseline locomotion.

  • Testing (Day 5):

    • T = -30 min: Administer 3-(4-Fluorophenyl)propan-1-amine HCl (Test Compound, 3-10 mg/kg, IP) or Vehicle.

    • T = 0 min: Administer Amphetamine (2-3 mg/kg, IP) to induce hyper-locomotion.

    • T = 0-60 min: Immediately record locomotor activity (Total Distance Traveled) in 5-minute bins.

Data Analysis:

  • Compare "Vehicle + Amphetamine" vs. "Test Compound + Amphetamine".

  • Success Criteria: Significant reduction in total distance traveled in the Test group compared to Vehicle, indicating TAAR1-mediated modulation of dopamine release.

Protocol C: Pharmacokinetic (PK) Sampling

Objective: Confirm blood-brain barrier (BBB) penetration.

  • Dosing: Administer 10 mg/kg IP.

  • Timepoints: 15, 30, 60, 120 min post-dose.

  • Collection: Cardiac puncture (terminal) or tail vein microsampling.

  • Tissue: Collect Brain and Plasma.

  • Analysis: LC-MS/MS.

    • Note: The fluorine atom provides a distinct mass shift compared to endogenous amines, simplifying detection.

Visualizing the Mechanism

The following diagram illustrates the signaling cascade where 3-(4-Fluorophenyl)propan-1-amine modulates dopaminergic neurotransmission via TAAR1, contrasting it with direct Receptor blockade.

TAAR1_Signaling cluster_neuron Presynaptic Dopaminergic Terminal Compound 3-(4-Fluorophenyl) propan-1-amine TAAR1 TAAR1 Receptor (Intracellular/Membrane) Compound->TAAR1 Agonist Binding Gs Gs Protein TAAR1->Gs Coupling D2 D2 Autoreceptor TAAR1->D2 Heterodimerization (Negative Modulation) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Generates PKA PKA / PKC cAMP->PKA Signaling Cascade DAT Dopamine Transporter (Internalization) PKA->DAT Phosphorylation (Efflux/Uptake Modulation) Firing Dopamine Neuron Firing Rate PKA->Firing Modulates Excitability D2->Firing Inhibits

Caption: TAAR1 signaling pathway.[8][1][9][2][3][4][7][10][11][12][13] The compound activates TAAR1, triggering cAMP signaling that modulates DAT function and D2 autoreceptor sensitivity, ultimately stabilizing dopamine firing.

Summary of Key Data Points

ParameterValue / DescriptionRelevance
Molecular Formula C₉H₁₂FN[5][14] · HClPrecursor for dosing calculations.
Predicted LogP ~2.1 (Free base)Indicates good Blood-Brain Barrier (BBB) permeability.
Primary Target TAAR1 (Agonist)Antipsychotic / Addiction potential.[1][2]
Secondary Target MAO-B (Inhibitor)Neuroprotection / Parkinson's.[13]
Active Dose Range 1 – 10 mg/kg (IP)Standard for rodent behavioral assays.
Key Structural Feature 4-Fluoro substitutionBlocks para-hydroxylation (metabolic stability).

References

  • Berry, M. D., et al. (2017). "Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia and addiction."[15] Molecular Psychiatry. Link

  • Revel, F. G., et al. (2011). "TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity." Proceedings of the National Academy of Sciences (PNAS). Link

  • Di Cara, B., et al. (2011). "Genetic deletion of trace amine-associated receptor 1 (TAAR1) alters the effects of amphetamine on locomotor activity and dopamine release."[1] Neuropsychopharmacology. Link

  • Pei, Y., et al. (2016). "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Neuroscience. Link

  • Stahl, S. M. (2013). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press.

Sources

Dosing and administration of 3-(4-Fluorophenyl)propan-1-amine hydrochloride in rodents

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a rigorous technical framework for the formulation, dosing, and in vivo administration of 3-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1260761-73-6).

This compound is a fluorinated phenylpropylamine scaffold, structurally analogous to trace amines and monoamine transporter ligands (e.g., fragments of citalopram or TAAR1 agonists). Due to the lack of standardized clinical literature for this specific fragment as a standalone therapeutic, this guide treats it as a New Chemical Entity (NCE) and outlines protocols for pharmacological screening and safety assessment.

Compound Profile & Rationale

Chemical Identity: 3-(4-Fluorophenyl)propan-1-amine hydrochloride Molecular Formula: C


H

ClF N Molecular Weight: 189.66 g/mol (HCl salt) Physicochemical Class: Primary amine hydrochloride salt. Pharmacological Context: This compound functions as a chemical probe for monoaminergic systems. Its structural features suggest activity at:
  • Trace Amine-Associated Receptors (TAARs): Specifically TAAR1, due to the phenylpropylamine backbone.

  • Monoamine Transporters (SERT/DAT/NET): As a structural homolog to the side chain of citalopram.

  • Metabolic Stability: The para-fluorine substitution typically blocks metabolic oxidation at the C4 position, potentially extending half-life compared to the non-fluorinated analog.

Pre-Formulation & Vehicle Selection

The hydrochloride salt form confers significant water solubility compared to the free base. However, pH control is critical to prevent tissue irritation during parenteral administration.

Solubility & Stability Matrix
ParameterSpecificationNotes
Primary Vehicle 0.9% Saline (Sterile) Preferred for IP/IV/PO. High solubility expected (>10 mg/mL).
Secondary Vehicle PBS (pH 7.4)Use if pH buffering is required.
pH Target 6.5 – 7.4Primary amine salts can be acidic. Adjust with 0.1N NaOH if pH < 5.0.
Stability High (Aqueous)Stable for 24h at 4°C. Store stock powder desiccated at -20°C.
Light Sensitivity UnknownProtect from light as a precaution (amber vials).
Formulation Protocol (Step-by-Step)
  • Weighing: Calculate the required mass based on the free base equivalent if dosing targets a specific molarity, otherwise dose by salt weight (standard for early screening).

    • Conversion Factor: Free Base MW (153.20) / Salt MW (189.66) = 0.808 (1 mg Salt = 0.808 mg Free Base).

  • Dissolution: Add 3-(4-Fluorophenyl)propan-1-amine HCl to 80% of the final volume of sterile 0.9% saline. Vortex for 30–60 seconds.

  • pH Adjustment: Measure pH. If < 5.5, titrate cautiously with 0.1N NaOH to pH ~7.0.

    • Warning: Rapid addition of base can precipitate the free amine (oil out).

  • Final Volume: Bring to final volume with saline.

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane if administering IV or IP.

Dosing Protocols (Rodents)

Due to the structural similarity to psychostimulants (amphetamines) and vasoconstrictors, dosing must follow a dose-escalation strategy to avoid acute toxicity (serotonin syndrome or hypertensive crisis).

Recommended Dose Ranges
Study TypeDose Range (mg/kg)RouteFrequency
PK / Pilot Tox 1, 3, 10IV / IPSingle Bolus
Pharmacodynamics 3 – 30IP / POSingle or Daily x 5
Toxicity Limit > 100 (Est.)POSingle (Limit Test)
Administration Volumes
  • Oral (PO): 10 mL/kg (Standard).

  • Intraperitoneal (IP): 5 – 10 mL/kg.

  • Intravenous (IV): 1 – 2 mL/kg (Slow bolus over 30s).

Experimental Workflow: Pharmacological Screening

This workflow is designed to assess CNS activity (locomotion) and tolerability.

DosingWorkflow Start Subject Acclimatization (7 Days) Baseline Baseline Behavioral Scan (Open Field - 30 min) Start->Baseline DoseGroup Dosing (IP/PO) Group A: Vehicle Group B: 3 mg/kg Group C: 10 mg/kg Group D: 30 mg/kg Baseline->DoseGroup Formulation Fresh Formulation (Saline, pH 7.0) Formulation->DoseGroup Obs_Acute Acute Observation (0-2h) Locomotion, Tremors, Stereotypy (TAAR1/5-HT signs) DoseGroup->Obs_Acute Sampling PK Sampling (Plasma/Brain) @ 30, 60, 120, 240 min Obs_Acute->Sampling Analysis Data Analysis (Dose-Response Curve) Sampling->Analysis

Figure 1: Pharmacological screening workflow emphasizing behavioral observation for monoaminergic effects.

Safety & Toxicology Monitoring

As a fluorinated amine, the compound may exhibit sympathomimetic properties. Researchers must monitor for the "Serotonin Syndrome" triad or excessive adrenergic stimulation.

Critical Monitoring Parameters
  • Autonomic: Piloerection, salivation, pupil dilation (mydriasis), hyperthermia (measure rectal temp).

  • Neuromuscular: Tremors, ataxia, hind-limb abduction, Straub tail (indicates 5-HT receptor activation).

  • Mental Status: Hyperactivity (TAAR1/DA effect) or sedation.

Toxicity Management
  • LD50 Estimation: Propylamine (analog) has an oral LD50 ~370 mg/kg in rats. The fluorinated analog is expected to be more lipophilic and potentially more potent.

  • Stop Criteria: If animals exhibit convulsions, respiratory distress, or >20% body weight loss, euthanize immediately.

References & Grounding

  • Chemical Properties: PubChem. 3-(4-Fluorophenyl)propan-1-amine. CID 6483796. Link

  • TAAR1 Agonist Context: Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. (Contextual grounding for phenylpropylamine scaffolds).

  • Dosing Guidelines: Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Link

  • Formulation: Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. (General guidance on amine HCl salt solubility).

  • Analog Toxicology: ECHA Registration Dossier. Propylamine. (Used for read-across toxicity estimation). Link

Handling and storage of 3-(4-Fluorophenyl)propan-1-amine hydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling, Storage, and Application of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Abstract

This application note defines the rigorous protocols for the handling, storage, and solubilization of 3-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1260761-73-6).[1] As a primary amine hydrochloride with a fluorinated phenyl ring, this compound serves as a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and linker synthesis.[1] While the hydrochloride salt form offers improved stability over the free base, it introduces specific challenges regarding hygroscopicity and stoichiometry. This guide provides self-validating workflows to ensure experimental reproducibility.

Chemical Profile & Critical Properties[1]

Understanding the molecular architecture is the first step in proper handling. This compound features a primary amine attached to a propyl chain, terminated by a para-fluorophenyl group.[1]

  • Chemical Name: 3-(4-Fluorophenyl)propan-1-amine hydrochloride[1][2]

  • CAS Number: 1260761-73-6[1][2]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClFN[2]
  • Molecular Weight: 189.66 g/mol [1][2]

  • Appearance: White to off-white crystalline powder[1][3]

The "Why" Behind the Structure:

  • Fluorine Substitution: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism) at the most reactive site of the phenyl ring, extending the half-life of derived compounds [1].

  • Hydrochloride Salt: The HCl form protonates the amine, preventing the formation of carbamates (reaction with atmospheric COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and reducing oxidation susceptibility. However, this salt form significantly increases the compound's affinity for atmospheric moisture (hygroscopicity).[4]
    

Table 1: Physicochemical Data Summary

PropertyValueImplication for Handling
Solubility (Water) High (>50 mM)Suitable for aqueous buffers; pH adjustment may be required.[1]
Solubility (DMSO) High (>100 mM)Preferred solvent for long-term frozen storage.[1]
Hygroscopicity Moderate to HighCRITICAL: Rapid weight gain in humid air leads to stoichiometry errors.[1]
Acidity (pKa) ~10.5 (Amine)Aqueous solutions will be acidic; requires buffering for biological assays.[1]

Safety & Hazard Mitigation

Hazard Classification:

  • H315 / H319: Causes skin and serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][6]

Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood. The fine powder nature of the salt poses an inhalation risk.

PPE Requirements:

  • Gloves: Nitrile (0.11 mm minimum thickness).[1]

  • Eye Protection: Chemical safety goggles (standard safety glasses are insufficient for fine powders).[1]

  • Respiratory: N95 mask if handling outside a fume hood (not recommended).[1]

Storage Protocol (The "How")

The integrity of this compound is threatened primarily by moisture. Water absorption does not necessarily degrade the molecule chemically but alters the effective molecular weight, leading to molarity errors in downstream synthesis or assays.

Workflow: Receipt to Long-Term Storage

StorageWorkflow Receipt Receipt of Shipment Inspection Visual Inspection (Check for clumping) Receipt->Inspection Desiccation Desiccation (24h over P2O5 or Silica) Inspection->Desiccation If clumped/opened Sealing Seal under Argon/N2 (Parafilm/Tape) Inspection->Sealing If sealed/dry Desiccation->Sealing Storage Storage (4°C or -20°C) Sealing->Storage

Figure 1: Critical workflow for receiving and storing hygroscopic amine salts.[1] Note the mandatory desiccation step if the container seal is compromised.

Protocol Steps:

  • Upon Receipt: Inspect the vial. If the powder appears "sticky" or clumped, it has already absorbed moisture.[3][4]

  • Drying (Rescue Protocol): If moisture is suspected, place the open vial in a vacuum desiccator over phosphorus pentoxide (Pngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    O
    
    
    
    ) or active silica gel for 24 hours.
  • Primary Storage: Store the tightly closed vial at 4°C (Refrigerator) for short-term (<1 month) or -20°C (Freezer) for long-term.

  • Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) in a desiccator. Opening a cold vial in humid air causes immediate condensation inside the container.

Solubilization & Application

For biological assays or synthesis, preparing a precise stock solution is critical.[1]

Solvent Selection Logic:

  • DMSO (Dimethyl sulfoxide): The "Gold Standard" for stock solutions.[1] It suppresses microbial growth and prevents hydrolysis.[1]

  • Water/PBS: Suitable for immediate use.[1] Long-term storage in water is discouraged due to potential hydrolysis or pH drift.[1]

Protocol: Preparation of 100 mM Stock Solution (10 mL)
  • Calculate Mass: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
    
    
  • Weighing: Weigh ~190 mg of powder into a tared glass vial. Record the exact mass (e.g., 192.4 mg).

  • Volume Adjustment: Do not add 10 mL of solvent blindly. Calculate the required solvent volume based on the exact mass to achieve 100 mM. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
  • Dissolution: Add the calculated volume of DMSO (anhydrous). Vortex for 30 seconds.[1] The solution should be clear and colorless.

  • Aliquoting: Divide into 500 µL aliquots in cryovials.

  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

SolubilityLogic Start Start: Select Solvent AppType Application Type? Start->AppType BioAssay Biological Assay AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis StockPrep Stock Solution (Long Term) BioAssay->StockPrep Immediate Immediate Use BioAssay->Immediate Organic Methanol/DCM (For reactions) Synthesis->Organic DMSO Use DMSO (Store -20°C) StockPrep->DMSO Water Use Water/Buffer (Fresh Only) Immediate->Water

Figure 2: Decision matrix for solvent selection based on experimental intent.[1]

Quality Control: Self-Validation System

Before committing valuable reagents or cell lines, validate the compound's integrity.

Method A: Visual Check (The "Tap" Test)

  • Tap the vial.[1] The powder should flow freely.[1] If it moves as a solid "puck" or sticks to the glass walls, it is wet. Action: Recrystallize or dry under vacuum.[1]

Method B: Proton NMR (The Definitive Test)

  • Solvent: DMSO-d6 (preferred over Dngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    O to avoid proton exchange masking amine protons).
    
  • Key Signals:

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~7.0 - 7.4 ppm:  Multiplets (4H) corresponding to the para-fluorophenyl ring.
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~8.0 ppm:  Broad singlet (3H) for the ammonium (
      
      
      
      ) protons. Note: If this peak is missing or integrated low, the salt may have partially reverted to free base or exchanged with wet solvent.
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~2.6 - 2.8 ppm:  Triplets for the propyl chain (
      
      
      
      ).
  • Impurity Check: Look for a sharp singlet at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3.33 ppm (Water in DMSO). If the water peak is significantly larger than the solvent residual peak, the powder is hydrated.
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • PubChem. (n.d.).[1] 3-(4-Fluorophenyl)propan-1-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling of Hygroscopic Reagents. Merck KGaA.[1] Link

  • ECHA. (n.d.).[1] Registration Dossier: 3-(4-Fluorophenyl)propan-1-amine.[1][2] European Chemicals Agency.[1] Link[1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(4-Fluorophenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and optimization of 3-(4-Fluorophenyl)propan-1-amine hydrochloride , a critical building block in medicinal chemistry. While structurally simple, the synthesis often suffers from two primary failure modes: secondary amine dimerization during reduction and hygroscopic salt formation during workup.

This document provides a self-validating workflow, focusing on the Catalytic Hydrogenation of 3-(4-Fluorophenyl)propanenitrile as the most scalable route, while offering a Borane-mediated alternative for small-scale batches.

Reaction Pathway & Failure Mode Analysis

Understanding the mechanism of failure is the first step to optimization. The diagram below illustrates the "Divergent Path" where the desired Primary Amine attacks the intermediate Imine, leading to the unwanted Secondary Amine (Dimer).

ReactionPathway Nitrile 3-(4-Fluorophenyl) propanenitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Cat PrimAmine Primary Amine (Target Product) Imine->PrimAmine H2 / Cat SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Primary Amine (Condensation) Ammonia Excess NH3 (Blocking Agent) Ammonia->Imine Equilibrium Shift

Figure 1: Mechanistic pathway showing the competition between reduction (Green) and dimerization (Red). The presence of Ammonia suppresses the red path.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing 15-20% of a higher molecular weight impurity (Dimer) by LCMS."

Diagnosis: This is the classic "Nitrile Hydrogenation Trap." As the concentration of your product (Primary Amine) increases, it competes with Ammonia to react with the Imine intermediate, forming a secondary amine. Corrective Action:

  • Ammonia Saturation: You must run the reaction in ammonia-saturated solvent (e.g., 7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from the dimer.

  • Catalyst Switch: If using Pd/C, switch to Raney Nickel . Raney Ni is less prone to promoting condensation compared to Palladium in neutral media.

  • Kinetic Control: Increase hydrogen pressure (from 1 bar to 5-10 bar). Faster reduction of the imine to the amine leaves less time for the condensation side-reaction.

Issue 2: "My product is defluorinated (Ar-H instead of Ar-F)."

Diagnosis: While Aryl-Fluorine bonds are strong, Palladium catalysts under high pressure or prolonged reaction times can facilitate hydrodefluorination. Corrective Action:

  • Milder Catalyst: Switch to Raney Nickel or PtO2 (Adams' Catalyst) . These are significantly less active toward C-F bond cleavage than Pd/C.

  • Acidity Control: Avoid acidic additives if using Pd/C, as they can promote oxidative addition into the C-halogen bond.

Issue 3: "The HCl salt is an oil or sticky gum, not a solid."

Diagnosis: 3-(4-Fluorophenyl)propan-1-amine HCl is likely hygroscopic or trapping solvent in the crystal lattice. Corrective Action:

  • Solvent Swap: Do not use Methanol/Ethanol for the salt formation step. The salt is too soluble.

  • Protocol: Dissolve the free base in dry Diethyl Ether or MTBE . Add 4M HCl in Dioxane dropwise. The non-polar ether forces the salt to crash out as a distinct solid.

  • Trituration: If an oil forms, decant the solvent and triturate (grind) the oil with n-Heptane or Pentane to induce crystallization.

Optimized Experimental Protocols

Method A: Scalable Catalytic Hydrogenation (Preferred)

Best for: Batches >5g, high atom economy.

  • Preparation: In a high-pressure autoclave, dissolve 3-(4-fluorophenyl)propanenitrile (1.0 eq) in 7N NH3 in Methanol (10 vol).

    • Note: The high concentration of NH3 is critical.

  • Catalyst Loading: Add Raney Nickel (approx. 20 wt% of substrate, pre-washed with MeOH).

    • Safety: Raney Ni is pyrophoric. Keep wet at all times.

  • Reaction: Purge with N2 (3x) then H2 (3x). Pressurize to 5 bar (75 psi) H2. Stir vigorously at 40°C for 6-12 hours.

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to obtain the Free Base oil.

  • Salt Formation: Dissolve Free Base in MTBE (5 vol). Cool to 0°C. Add 4M HCl/Dioxane (1.1 eq) dropwise. Filter the white precipitate.

Method B: Borane Reduction (Laboratory Scale)

Best for: Batches <1g, or if high-pressure equipment is unavailable.

  • Setup: Flame-dry a flask under Argon. Charge 3-(4-fluorophenyl)propanenitrile (1.0 eq) and dry THF (10 vol).

  • Addition: Add BH3·THF complex (1M solution, 2.5 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Basify with NaOH to pH >12, extract with DCM, dry over MgSO4, and convert to salt as above.

Comparative Data: Reducing Agents

ReagentYield (Typical)Dimer ImpurityDefluorination RiskScalability
H2 / Raney Ni / NH3 90-95% < 2%LowHigh
H2 / Pd/C (Neutral)60-70%15-25%ModerateHigh
H2 / Pd/C (Acidic)80-85%< 5%High High
LiAlH485-90%< 1%LowLow (Safety)
BH3·THF88-92%< 1%Very LowModerate

References

  • Nitrile Hydrogenation Selectivity: Hegedűs, L., & Máthé, T. (2005).[1] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Applied Catalysis A: General. Context: Establishes the necessity of Ammonia/Raney Ni for suppressing secondary amines.

  • Compound Properties & Safety: PubChem. 3-(4-Fluorophenyl)propan-1-amine.[2] CID 6483796.[2] Context: Physical properties, molecular weight (153.20 g/mol free base), and safety data.

  • General Protocol for Phenethylamines: Koo, J. (1953). Avidity of Nitriles in Catalytic Hydrogenation. Journal of the American Chemical Society. Context: Foundational text on the mechanism of dimer formation in nitrile reduction.

  • Borane Reduction Methodology: Brown, H. C., et al. (1981). Selective Reductions.[3] 27. Reaction of Borane-Tetrahydrofuran with Nitriles. Journal of Organic Chemistry. Context: Standard operating procedure for Method B.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on minimizing off-target effects during your experiments. As a senior application scientist, my goal is to equip you with the scientific rationale and technical protocols to ensure the reliability and reproducibility of your data. This resource is structured to move from foundational knowledge to actionable troubleshooting, empowering you to confidently address challenges you may encounter.

Section 1: Understanding the Challenge: On-Target vs. Off-Target Effects

What are on-target and off-target effects?

In pharmacological research, an "on-target" effect is the desired biological consequence of a small molecule interacting with its intended molecular target (e.g., a specific receptor or enzyme).[1] Conversely, an "off-target" effect refers to any unintended interaction of the small molecule with other biomolecules in the system, which can lead to unforeseen biological responses and experimental artifacts.[1]

Why is it crucial to minimize off-target effects?

Off-target effects are a significant concern in drug discovery and basic research as they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the modulation of the intended target when it is, in fact, caused by an off-target interaction.

  • Irreproducible data: The extent of off-target effects can vary between different experimental systems and conditions, leading to inconsistent results.

  • Toxicity: In a therapeutic context, off-target interactions are a primary cause of adverse drug reactions.[2]

This guide will provide a systematic approach to proactively identify and mitigate the off-target effects of 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

Section 2: Predicted Target Profile of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Due to the limited publicly available data on the specific biological targets of 3-(4-Fluorophenyl)propan-1-amine hydrochloride, we utilized the SwissTargetPrediction tool, a well-established in silico method for predicting the protein targets of small molecules, to generate a list of probable interactions.[3][4] The SMILES string for the parent compound, 3-(4-Fluorophenyl)propan-1-amine (PubChem CID: 6483796), is C1=CC(=CC=C1CCCN)F.[5]

Predicted Target Classes:

Based on its structural similarity to known ligands, 3-(4-Fluorophenyl)propan-1-amine hydrochloride is predicted to interact with a range of protein families. The following table summarizes the top predicted target classes, providing a roadmap for potential on-target and off-target investigations.

Target ClassProbability*Rationale for Interaction
G-Protein Coupled Receptors (GPCRs) HighThe phenylethylamine scaffold is a common feature in ligands for aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors.
Monoamine Transporters HighThe structural resemblance to amphetamine and other monoamine reuptake inhibitors suggests potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]
Ion Channels ModerateCertain phenylalkylamines have been shown to modulate the activity of various ion channels.
Enzymes (e.g., Monoamine Oxidase) ModerateThe primary amine and phenyl ring are features that could allow for interaction with enzymes that metabolize or bind to monoamines.

*Probability is a qualitative assessment based on the output of the SwissTargetPrediction tool and general pharmacological principles.

This predictive analysis is a crucial first step, providing a rational basis for designing experiments to both confirm the intended target and identify potential off-target interactions.

Section 3: Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected phenotype in my cell-based assay. How can I determine if it's an off-target effect?

A1: This is a critical question in small molecule research. A multi-pronged approach is necessary to dissect on-target from off-target effects. Here is a systematic workflow:

A workflow for differentiating on-target vs. off-target effects.

Q2: What are appropriate negative controls for my experiments with this compound?

A2: The selection of appropriate negative controls is fundamental to validating your findings.[6] Consider the following:

  • Vehicle Control: This is the most basic control, where cells are treated with the same solvent used to dissolve the compound (e.g., DMSO, saline). This accounts for any effects of the vehicle itself.

  • Structurally Similar Inactive Analog: If available, a close structural analog of 3-(4-Fluorophenyl)propan-1-amine hydrochloride that is known to be inactive against the intended target is an excellent negative control. This helps to rule out effects due to the general chemical structure. The Chemical Probes Portal is a valuable resource for identifying such controls.[7]

  • Target Knockout/Knockdown Cells: In cell-based assays, using cells where the intended target has been genetically removed (knockout) or its expression is reduced (knockdown) is a powerful control.[6] If the compound still produces the phenotype in these cells, it is strong evidence of an off-target effect.

  • "Null" Cell Line: A cell line that does not express the target of interest can also serve as a negative control.[6]

Q3: At what concentration should I use 3-(4-Fluorophenyl)propan-1-amine hydrochloride to minimize off-target effects?

A3: A key principle is to use the lowest concentration of the compound that elicits the desired on-target effect. It is essential to perform a dose-response curve for your on-target activity. High concentrations (typically >10 µM for many cell-based assays) are more likely to induce off-target effects.

Q4: How can I proactively screen for potential off-target effects?

A4: Proactive screening is a best practice in drug discovery and chemical biology. Based on the predicted target profile, consider the following screening panels:

  • GPCR Panels: Commercial services offer screening against a broad range of GPCRs to identify unintended interactions.

  • Kinome Panels: If your intended target is a kinase, or if you want to broadly screen for off-target kinase activity, kinome profiling services are available.[3]

  • Ion Channel Panels: Given the potential for interaction with ion channels, screening against a panel of common ion channels can be informative.

Troubleshooting Specific Issues

Issue 1: High background or non-specific effects in my assay.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect your assay wells for any signs of precipitation. Determine the aqueous solubility of the compound in your assay buffer. Always work below the solubility limit.

  • Possible Cause: Interference with the assay technology (e.g., fluorescence quenching or enhancement).

    • Solution: Run a control where the compound is added to the assay components in the absence of cells or the target protein to check for direct interference.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Degradation of the compound in solution.

    • Solution: Prepare fresh stock solutions of 3-(4-Fluorophenyl)propan-1-amine hydrochloride for each experiment. Assess the stability of the compound in your assay media over the time course of your experiment.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure consistent cell passage number, density, and health for all experiments. Standardize all assay parameters, including incubation times and temperatures.

Section 4: Experimental Protocols

This section provides step-by-step methodologies for key experiments to assess and minimize off-target effects.

Protocol 1: In Silico Target Prediction

This protocol outlines the use of a web-based tool to predict potential targets.

  • Obtain the SMILES string: For 3-(4-Fluorophenyl)propan-1-amine, the SMILES string is C1=CC(=CC=C1CCCN)F.

  • Access a prediction tool: Navigate to a publically available target prediction server such as SwissTargetPrediction.[4]

  • Input the structure: Paste the SMILES string into the input field.

  • Select the organism: Choose the relevant organism for your study (e.g., Homo sapiens).

  • Run the prediction: Initiate the target prediction analysis.

  • Analyze the results: The output will be a list of predicted targets, often ranked by probability. Use this list to inform your experimental validation strategy.

Protocol 2: Validating On-Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that your compound binds to its intended target in a cellular context.

  • Cell Preparation: Culture your cells of interest to a sufficient density.

  • Compound Treatment: Treat the cells with 3-(4-Fluorophenyl)propan-1-amine hydrochloride at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the compound should stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 3: Orthogonal Confirmation of an Off-Target Effect

This protocol describes how to confirm a suspected off-target interaction identified through screening or prediction.

  • Identify a known modulator: Find a well-characterized chemical probe for the suspected off-target. The Chemical Probes Portal is an excellent resource for this.[7] This modulator should have a different chemical scaffold from 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

  • Perform a dose-response experiment: Test the known modulator in your primary assay to see if it reproduces the observed phenotype.

  • Use a negative control: If available, use a known inactive analog of the off-target modulator as a negative control.

  • Genetic confirmation: If possible, use RNAi or CRISPR to knockdown or knockout the suspected off-target protein. If the phenotype caused by 3-(4-Fluorophenyl)propan-1-amine hydrochloride is diminished or absent in these cells, it strongly supports the off-target interaction.

Section 5: Visualization of Key Concepts

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation a Input SMILES into SwissTargetPrediction b Generate Predicted Target List a->b c Dose-Response Curve (On-Target Assay) b->c Hypothesize On-Target d Off-Target Screening Panels (e.g., GPCR, Kinome) b->d Identify Likely Off-Targets c->d f Orthogonal Compound Testing d->f Validate Hits e CETSA for Target Engagement e->f g Genetic Knockout/Knockdown f->g

A generalized workflow for identifying and validating on- and off-target effects.

References

  • Chemical Tools | Structural Genomics Consortium. (n.d.). Retrieved February 3, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Torlakovic, E. E., et al. (2021). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology, 29(1), 1-16. [Link]

  • miRDB - MicroRNA Target Prediction Database. (n.d.). Retrieved February 3, 2026, from [Link]

  • Designing Randomized Experiments to Predict Unit-Specific Treatment Effects. (2018). Journal of Research on Educational Effectiveness, 11(3), 449-476. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved February 3, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved February 3, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 3, 2026, from [Link]

  • Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimization. Retrieved February 3, 2026, from [Link]

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network. (2022). International Journal of Molecular Sciences, 23(19), 11359. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved February 3, 2026, from [Link]

  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved February 3, 2026, from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved February 3, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved February 3, 2026, from [Link]

  • The Institute of Cancer Research. (2018, September 11). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved February 3, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved February 3, 2026, from [Link]

  • Lindsley, C. W., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Neuroscience, 6(8), 1238-1249. [Link]

  • LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved February 3, 2026, from [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). Molecules, 18(8), 9469-9498. [Link]

  • On-target and off-target-based toxicologic effects. (2013). Toxicologic Pathology, 41(2), 306-310. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved February 3, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 3, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Drug Discovery Services. Retrieved February 3, 2026, from [Link]

  • The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. (2022). Nucleic Acids Research, 51(D1), D1383-D1391. [Link]

  • SwissTargetPrediction. (n.d.). Retrieved February 3, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 3, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved February 3, 2026, from [Link]

  • Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure. (2012). Bioinformatics, 28(18), i447-i453. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved February 3, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 794. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). In High-Content Screening. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved February 3, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved February 3, 2026, from [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved February 3, 2026, from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved February 3, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 3, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved February 3, 2026, from [Link]

  • Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved February 3, 2026, from [Link]

  • Open Targets. (2018, September 11). Probing your next target? Use our Chemical Probes feature for target validation in Open Targets. Retrieved February 3, 2026, from [Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences, 16(2), 051-059. [Link]

  • U.S. Food and Drug Administration. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Monoamine Reuptake Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

A solid understanding of the assay's principles is the first step in effective troubleshooting. This section addresses the most common questions about the setup and validation of monoamine transporter assays.

Q1: What is the basic principle of a monoamine reuptake inhibitor assay?

Answer: Monoamine reuptake inhibitor assays quantify the ability of a test compound to block the reabsorption of a monoamine neurotransmitter (like dopamine, norepinephrine, or serotonin) from the synaptic cleft back into the presynaptic neuron. This reabsorption is mediated by specific transporter proteins: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[1]

In a typical in vitro cell-based assay, cells expressing the transporter of interest are incubated with a labeled substrate (either radioactive or fluorescent). This substrate is taken up into the cells via the transporter. The assay measures the amount of substrate accumulated inside the cells. When an inhibitor is present, it competes with the substrate for binding to the transporter, thus reducing the amount of substrate taken up. The potency of the inhibitor is determined by measuring the reduction in substrate uptake at various inhibitor concentrations.[1][2]

The entire process is driven by the co-transport of ions, primarily Na+, which creates the necessary energy gradient for the transporter to move the neurotransmitter against its concentration gradient.[2]

G cluster_0 Presynaptic Neuron Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle Synaptic Vesicle Transporter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Transporter->MAO Degradation Substrate Labeled Substrate (e.g., [3H]Dopamine) Substrate->Transporter Uptake Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter Blockade

Caption: Mechanism of Monoamine Reuptake and Inhibition.

Q2: What are the common assay formats, and how do they compare?

Answer: The two primary formats for measuring monoamine reuptake are radiolabeled substrate assays and fluorescent substrate assays. Each has distinct advantages and disadvantages.

FeatureRadiometric AssayFluorescent Assay
Principle Measures the accumulation of a radiolabeled substrate (e.g., [3H]Dopamine).[1]Measures the accumulation of a fluorescent substrate analog (e.g., ASP+).[3][4]
Detection Scintillation counting.[1]Fluorescence plate reader.[3][4]
Sensitivity Generally high, considered the "gold standard."Can be high, but may have lower signal-to-background ratio.
Throughput Lower, requires wash steps and lengthy counting.[1]Higher, often a "no-wash" homogenous format is possible.[3][4]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, safer to handle.
Cost High cost of radiolabeled substrates and waste disposal.Generally lower cost per well.
Interference Less prone to compound interference.Test compounds may be autofluorescent or quench the signal.[5]
Q3: How do I choose the right cell line for my assay?

Answer: The choice of cell line is critical for obtaining meaningful data. The most common approach is to use a host cell line that has low or no endogenous transporter expression, such as Human Embryonic Kidney 293 (HEK293) cells, which is then stably or transiently transfected to express the human transporter of interest (hDAT, hSERT, or hNET).[1]

Key Considerations:

  • Transporter Expression Level: The level of expression should be high enough to provide a robust signal window but not so high that it becomes non-physiological. Expression levels should be validated by methods like western blotting or radioligand binding.[6]

  • Cell Line Authentication: It is imperative to periodically authenticate your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[7] Standard practice involves Short Tandem Repeat (STR) profiling to confirm the cell line's identity.[8]

  • Mycoplasma Contamination: Regularly test for mycoplasma.[9] Mycoplasma can alter cell metabolism, membrane potential, and overall health, leading to significant assay artifacts.[9]

Q4: What are the critical quality control (QC) steps before starting a screening campaign?

Answer: Before screening any compounds, you must validate the assay's performance. This ensures that any observed effects are due to the compound's activity and not assay variability.

Essential QC Parameters:

  • Signal Window (S/B Ratio): The ratio of the signal from uninhibited cells (Total Uptake) to the signal from cells treated with a saturating concentration of a known potent inhibitor (Non-specific Uptake). A robust assay should have a stable and sufficiently large signal window.

  • Z'-factor: This statistical parameter assesses the quality of the assay for high-throughput screening (HTS). It takes into account both the signal window and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]

  • Reference Inhibitor IC50: Consistently determine the IC50 value of a well-characterized reference inhibitor (e.g., Nomifensine for DAT). This value should be stable across experiments and align with published values.[11] Significant drift in the reference IC50 indicates a systemic problem with the assay.

Section 2: Troubleshooting Guide: Diagnosing Unexpected Results

This section is structured to help you diagnose and solve specific problems you may encounter.

Problem 1: High Background Signal / Low Signal-to-Basal (S/B) Ratio

Symptom: The signal in your "non-specific uptake" wells (containing a high concentration of a known inhibitor) is excessively high, approaching the signal of your "total uptake" wells. This shrinks your assay window and makes it difficult to detect real inhibition.

Diagnostic Questions:

  • Is the high background uniform across the plate, or is it localized (e.g., edge effects)?[12]

  • Are your wash steps sufficiently stringent?[13]

  • When was the last time you prepared fresh buffers and reagents?[12][14]

  • Have you recently validated your cell line for expression and checked for contamination?

G Start Symptom: High Background Signal Q1 Are wash steps adequate? Start->Q1 Sol1 Solution: Increase wash volume/number. Use ice-cold buffer to halt transport. Q1->Sol1 No Q2 Is substrate concentration too high? Q1->Q2 Yes Sol2 Solution: Optimize substrate concentration. Ensure it's near the Km value. Q2->Sol2 Yes Q3 Is non-specific binding to the plate an issue? Q2->Q3 No Sol3 Solution: Pre-treat plates. Include BSA in assay buffer. Q3->Sol3 Yes Q4 Could cells be unhealthy or contaminated? Q3->Q4 No Sol4 Solution: Perform mycoplasma test. Check cell morphology and viability. Q4->Sol4 Yes

Caption: Troubleshooting Flowchart for High Background Signal.

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Inadequate Washing Residual unbound labeled substrate remains in the wells, artificially inflating the background signal. This is one of the most common causes of high background.[12][13]Action: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure aspiration is complete between washes. Terminate uptake by washing with ice-cold buffer to rapidly stop transporter activity.[11]
High Non-Specific Binding The labeled substrate may bind non-specifically to the cell membrane or the plastic of the assay plate. This is not transporter-mediated and therefore not blocked by the inhibitor.[15]Action: Include a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to plastic. Ensure the concentration of the reference inhibitor used for the non-specific control is sufficient to fully saturate the transporters.
Sub-optimal Substrate Concentration If the concentration of the labeled substrate is too high, it can lead to increased non-specific binding and may not be within the linear range of the transporter's kinetics.Action: Perform a substrate saturation experiment to determine the Michaelis-Menten constant (Km). For inhibition assays, using a substrate concentration at or near the Km is ideal for maximizing sensitivity to inhibitors.
Compromised Cell Health Unhealthy or dying cells can have leaky membranes, allowing the substrate to enter non-specifically. Mycoplasma contamination can also drastically alter cell physiology and lead to artifacts.[9]Action: Regularly check cell morphology and viability. Conduct routine mycoplasma testing.[9] Ensure consistent cell seeding density, as confluent monolayers are required for optimal assay performance.[16]
Contaminated Buffers/Reagents Bacterial or fungal contamination in buffers can interfere with the assay. Degraded reagents may also contribute to background.[13]Action: Prepare fresh buffers from high-quality water and filter-sterilize.[14] Aliquot and store reagents appropriately to avoid degradation from freeze-thaw cycles.
Problem 2: Irreproducible IC50 Values

Symptom: The IC50 values for your reference compound or test compounds vary significantly between experiments, making it impossible to reliably rank compound potency.

Diagnostic Questions:

  • Are your dose-response curves well-defined with clear upper and lower plateaus?

  • How consistent are your cell passage numbers and seeding densities?

  • Are you carefully controlling incubation times and temperatures?[1]

  • Is your data analysis method consistent?

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Assay Timing and Temperature Monoamine uptake is an enzymatic process, highly sensitive to time and temperature. Inconsistent incubation times or temperature fluctuations will lead to variable rates of uptake and, consequently, shifting IC50 values.[1]Action: Use a temperature-controlled incubator and pre-warm all reagents and plates.[11] Time all incubation steps precisely, especially the substrate uptake step, which should be short enough to measure the initial velocity of uptake.[1][11]
Cell State Variability Transporter expression and function can change as cells are passaged repeatedly. Cells that are overly confluent or sparse will also behave differently.[16]Action: Use cells within a defined, narrow passage number range for all experiments. Standardize your cell seeding density to ensure a consistent, confluent monolayer on the day of the assay.[16]
Inconsistent Data Analysis The choice of curve-fitting model and constraints can impact the calculated IC50 value. Forcing a curve to a 0-100% scale when the data does not fit can skew results.Action: Use a consistent, appropriate non-linear regression model, such as the four-parameter logistic equation (log(inhibitor) vs. response).[17] Allow the top and bottom of the curve to float unless you have a clear reason to constrain them.
Compound Instability/Solubility Compounds may degrade in the assay buffer over the course of the experiment or precipitate out of solution at higher concentrations, leading to inaccurate effective concentrations.Action: Check compound solubility in the assay buffer. Prepare compound dilutions fresh for each experiment. Minimize the time compounds spend in aqueous buffer before being added to the cells.
Problem 3: Complete Lack of Signal or Transporter Activity

Symptom: You see no difference between your total uptake wells and your non-specific/background wells. The calculated specific uptake is at or near zero.

Diagnostic Questions:

  • Have you recently confirmed transporter expression in your cell line?

  • Is it possible the labeled substrate has degraded?

  • Are you using the correct assay buffer composition?

  • Could a critical piece of equipment (e.g., scintillation counter, plate reader) be malfunctioning?

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Loss of Transporter Expression Stably transfected cell lines can lose expression of the gene of interest over time, especially without consistent selection pressure.[18]Action: Perform a validation experiment to confirm functional transporter expression using a potent, known inhibitor. If expression is lost, return to an earlier, validated frozen stock of the cell line.
Incorrect Assay Buffer Monoamine transporters are dependent on a specific ionic environment (especially Na+ and Cl-) to function.[2] Using the wrong buffer (e.g., PBS instead of a sodium-rich buffer like HBSS) will prevent uptake.Action: Double-check the composition of your assay buffer. Ensure it contains physiological concentrations of sodium. A common choice is Hank's Balanced Salt Solution (HBSS) buffered with HEPES.[16]
Degraded Substrate Both radiolabeled and fluorescent substrates can degrade over time, especially with improper storage or handling (e.g., exposure to light for fluorescent probes).Action: Check the expiration date of your substrate. Aliquot new vials to minimize handling of the stock solution. Run a simple QC check to ensure the substrate is active.
Cell Death If the cells have died before or during the assay, no active transport can occur.Action: Visually inspect the cell monolayer before starting the assay. If cells appear unhealthy or have detached, discard the plate and start with a fresh plate of healthy cells.

Section 3: Key Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: Standard [3H]Dopamine Uptake Assay Workflow

This protocol provides a general framework for a 96-well plate-based radiolabeled dopamine uptake assay in DAT-expressing cells.

G P1 1. Plate Cells (e.g., HEK-hDAT) Seed for confluent monolayer P2 2. Prepare Compounds Serial dilutions of test compounds and controls P1->P2 P3 3. Pre-incubation Wash cells with buffer. Add compounds, incubate (10-20 min @ 37°C) P2->P3 P4 4. Initiate Uptake Add [3H]Dopamine. Incubate (5-10 min @ 37°C) P3->P4 P5 5. Terminate Uptake Rapidly aspirate. Wash 3x with ice-cold buffer P4->P5 P6 6. Lyse Cells Add lysis buffer (e.g., 1% SDS) P5->P6 P7 7. Quantify Transfer lysate to scintillation vials. Measure radioactivity. P6->P7

Caption: Experimental Workflow for a Radiometric Uptake Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT in a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells/well.[16] Incubate overnight to allow for adherence and formation of a confluent monolayer.[16]

  • Reagent Preparation: Prepare assay buffer (e.g., HBSS with 20 mM HEPES). Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Nomifensine) in assay buffer. Prepare a solution of [3H]Dopamine in assay buffer.

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cell monolayer once with 200 µL of pre-warmed (37°C) assay buffer. c. Add 100 µL of assay buffer containing the desired concentration of test compound or control to the appropriate wells.

    • Total Uptake: Buffer with vehicle only.
    • Non-specific Uptake: Buffer with a saturating concentration of a reference inhibitor (e.g., 10 µM Nomifensine). d. Pre-incubate the plate at 37°C for 10-20 minutes.[11] e. Initiate the uptake by adding 50 µL of the [3H]Dopamine solution (final concentration ~10-20 nM).[11] f. Incubate for a short, precise period (e.g., 5-10 minutes) at 37°C.[11]
  • Termination and Lysis: a. Rapidly terminate the uptake by aspirating the solution. b. Immediately wash the cells three times with 200 µL of ice-cold assay buffer to remove all extracellular radiolabel.[11] c. Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.

  • Quantification: a. Transfer the lysate from each well to a scintillation vial. b. Add an appropriate volume of scintillation cocktail. c. Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[1]

  • Data Analysis: a. Calculate Specific Uptake: (CPM_Total - CPM_Non-specific). b. Plot the percent inhibition (relative to specific uptake) against the logarithm of the inhibitor concentration. c. Fit the data using a non-linear regression model to determine the IC50 value.[17]

References

  • High Background in ELISA: Causes, Fixes, and Tips - Astor Scientific. (2026, January 17). Retrieved from [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (n.d.). ResearchGate. Retrieved from [Link]

  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • Maheshwari, R. K., et al. (n.d.). Overview of Monoamine Transporters. PMC. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • Sucic, B., et al. (n.d.). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC. Retrieved from [Link]

  • Gubernator, N. G., et al. (n.d.). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PubMed Central. Retrieved from [Link]

  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 4). Retrieved from [Link]

  • What Causes High Background in ELISA Tests? - Surmodics IVD. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. (2025, June 20). NIH. Retrieved from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PubMed Central. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry. Retrieved from [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research. (n.d.). MDPI. Retrieved from [Link]

  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (n.d.). PMC. Retrieved from [Link]

  • Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines? (2012, October 13). ResearchGate. Retrieved from [Link]

  • DAT Brain Scan. (n.d.). British Nuclear Medicine Society. Retrieved from [Link]

  • Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. (n.d.). ChemRxiv. Retrieved from [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). PMC. Retrieved from [Link]

  • How Cell Line Authentication Works. (2013, January 29). Lab Manager. Retrieved from [Link]

  • Ketamine: an updated review of use and harms (accessible). (2026, January 28). GOV.UK. Retrieved from [Link]

  • The IC50 Values, Half Life, Metabolism, and Bioavailability of Various Nootropic Monoamine Reuptake Inhibitors. (2025, June 12). Reddit. Retrieved from [Link]

  • Challenges in the Characterization of Neutrophil Extracellular Traps: The Truth Is in the Details. (n.d.). PubMed. Retrieved from [Link]

  • Understanding the Process: How a DAT Scan Is Performed. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. (n.d.). Canadian Association of Nuclear Medicine. Retrieved from [Link]

  • Cell Line Authentication. (n.d.). Genomics Core | School of Medicine. Retrieved from [Link]

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Strategies to reduce non-specific binding of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Binding in Receptor and Transporter Assays

Welcome to the technical support center for 3-(4-Fluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this and structurally similar compounds in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower you to effectively troubleshoot and optimize your assays.

Non-specific binding (NSB) is a common hurdle in ligand binding assays, leading to high background noise and inaccurate data.[1] 3-(4-Fluorophenyl)propan-1-amine hydrochloride, with its fluorophenyl group and primary amine, possesses characteristics—hydrophobicity and potential positive charge—that can make it prone to NSB. This guide will walk you through the causes of NSB and provide robust strategies to mitigate it, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with my compound?

A1: Non-specific binding is the interaction of your compound, in this case, 3-(4-Fluorophenyl)propan-1-amine hydrochloride, with components of your assay system other than its intended target (e.g., a specific receptor or transporter).[1] This can include binding to plasticware, filter membranes, unrelated proteins, or lipid bilayers.[1] Such interactions create background noise, which can obscure the true specific binding signal, leading to an underestimation of affinity (inaccurate Kd or Ki values) and a reduced signal-to-noise ratio.[2]

The structure of 3-(4-Fluorophenyl)propan-1-amine hydrochloride contributes to its potential for NSB in two primary ways:

  • Hydrophobic Interactions: The fluorophenyl ring is hydrophobic and can readily interact with nonpolar surfaces, such as the polystyrene of microplates or the lipid components of cell membranes.[3]

  • Electrostatic Interactions: At physiological pH, the primary amine group will be protonated, carrying a positive charge. This can lead to electrostatic attraction to negatively charged surfaces, which are common on cell membranes and plasticware.[4][5]

Q2: I'm seeing high background signal in my radioligand binding assay. How can I determine if this is due to NSB?

A2: The standard method to quantify NSB is to measure the binding of your labeled ligand (e.g., radiolabeled 3-(4-Fluorophenyl)propan-1-amine) in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[1] This unlabeled ligand will saturate the specific binding sites on your target receptor or transporter. Any remaining binding of the labeled ligand is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

If the signal in the presence of the cold competitor is high, it confirms that NSB is a significant issue in your assay.

Troubleshooting Guide: Strategies to Reduce Non-Specific Binding

High non-specific binding is not an insurmountable problem. It is a variable that can be controlled through systematic optimization of your assay conditions. Below are several key strategies, from simple buffer modifications to more involved surface treatments.

Strategy 1: Optimizing Your Assay Buffer

The composition of your assay buffer is your first and most powerful tool in the fight against NSB.[6]

A3: Absolutely. These are fundamental parameters that can significantly influence both hydrophobic and electrostatic interactions.

  • Adjusting pH: The charge of your compound and the surfaces it interacts with are pH-dependent.[4] While you are often constrained by the pH optimum for your target protein, slight adjustments within this range can sometimes reduce electrostatic NSB.

  • Increasing Salt Concentration: Adding neutral salts like sodium chloride (NaCl) to your buffer can effectively reduce electrostatic NSB.[4][7] The salt ions create a shielding effect, masking the charges on both your compound and the non-specific binding sites, thereby weakening their interaction.[4]

A4: This is a very common and effective strategy. These additives act as "blocking agents" by occupying the non-specific binding sites themselves.

  • Protein Blockers (e.g., Bovine Serum Albumin - BSA): BSA is a widely used protein blocker.[7] It is an inert protein that will bind to non-specific hydrophobic sites on your assay plates and other surfaces, preventing your compound from doing so.[7]

  • Non-ionic Surfactants (e.g., Tween-20, Triton X-100): If hydrophobic interactions are the primary cause of your NSB, adding a small amount of a non-ionic surfactant can be very effective.[7] These molecules have both a hydrophilic head and a hydrophobic tail. The hydrophobic tail will interact with and block non-specific hydrophobic sites, while the hydrophilic head will face the aqueous buffer. They can also help to keep your compound in solution and prevent it from binding to tube walls.[7]

Buffer Additive Typical Starting Concentration Primary Mechanism of Action Considerations
NaCl 100-150 mMReduces electrostatic interactionsHigh concentrations may affect specific binding.
BSA 0.1% - 1% (w/v)Blocks hydrophobic sites on surfacesCan sometimes interfere with protein-protein interactions.
Tween-20 0.01% - 0.1% (v/v)Disrupts hydrophobic interactionsMay disrupt cell membranes at higher concentrations.
Strategy 2: Surface Passivation

If buffer optimization is insufficient, you may need to directly treat the surfaces in your assay system to make them more resistant to non-specific binding. This process is known as surface passivation.[8][9]

A5: This is a classic example of NSB driven by hydrophobic interactions. Pre-treating your plates can make a significant difference.

  • Pre-coating with BSA: Before starting your experiment, you can incubate the microplates with a solution of BSA (e.g., 1% in PBS) for several hours or overnight at 4°C. The BSA will coat the plastic surface, presenting a more hydrophilic and protein-rich environment that is less "sticky" for your hydrophobic compound.

  • Using Low-Binding Plates: Many manufacturers offer microplates with specially treated surfaces that are inherently resistant to non-specific binding of small molecules, peptides, and proteins. While more expensive, they can be a worthwhile investment if NSB is a persistent issue.

  • Prepare a 1% BSA solution: Dissolve 1 gram of high-quality BSA into 100 mL of Phosphate Buffered Saline (PBS). Filter sterilize the solution using a 0.22 µm filter.

  • Coat the plates: Add a sufficient volume of the 1% BSA solution to each well of your microplate to ensure the entire surface is covered (e.g., 300 µL for a 96-well plate).

  • Incubate: Cover the plate and incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Wash: Aspirate the BSA solution from the wells. Wash each well 2-3 times with your assay buffer to remove any unbound BSA.

  • Use immediately: The plates are now passivated and ready for your experiment. Do not allow the wells to dry out before adding your assay components.

Visualizing the Problem and Solution

To better understand the dynamics of non-specific binding and the strategies to combat it, consider the following workflows.

cluster_0 High Non-Specific Binding Scenario Compound 3-(4-Fluorophenyl)propan-1-amine (Hydrophobic & Charged) Target Target Receptor/ Transporter Compound->Target Specific Binding (Desired Signal) NSB_Site_1 Plastic Well Surface (Hydrophobic) Compound->NSB_Site_1 NSB (Background) NSB_Site_2 Off-Target Protein (Charged) Compound->NSB_Site_2 NSB (Background)

Caption: The problem of non-specific binding (NSB).

cluster_1 Optimized Assay Scenario cluster_2 Blocked Surfaces cluster_3 Focused Interaction NSB_Site_1 Plastic Well Surface NSB_Site_2 Off-Target Protein BSA BSA BSA->NSB_Site_1 Blocks Tween Tween-20 Tween->NSB_Site_1 Blocks Compound 3-(4-Fluorophenyl)propan-1-amine Target Target Receptor/ Transporter Compound->Target Specific Binding (High Signal-to-Noise)

Caption: Mitigation strategies to enhance specific binding.

Advanced Troubleshooting

A6: If the simpler strategies are not sufficient, you may need to consider the nature of your biological reagents.

  • Receptor/Transporter Preparation: The purity of your target protein preparation is critical. If your cell membrane prep or purified protein sample contains a high concentration of other proteins, these can be a source of NSB. Consider further purification steps if possible.

  • Filter Binding Assays: If you are using a filtration-based assay to separate bound from free ligand, the filter itself can be a major source of NSB.[1] Pre-soaking the filters in your blocking buffer is essential.[1] You might also need to test different types of filter materials (e.g., glass fiber vs. polyethersulfone) to find one with the lowest NSB for your compound.[1]

By systematically addressing these potential sources of non-specific binding, you can significantly improve the quality and reliability of your data when working with 3-(4-Fluorophenyl)propan-1-amine hydrochloride and other challenging small molecules.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Chaudhri, S. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. [Link]

  • USD Science Channel. (2018, November 30). Non Specific Binding [Video]. YouTube. [Link]

  • MBL Life Science. How to reduce non-specific reactions. [Link]

  • Pharmaffiliates. 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide. [Link]

  • RFA, et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2216573120. [Link]

  • Andersen, N., et al. (2020). Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 109(1), 495-504. [Link]

  • MDPI. (2021). Surface-Passivated Single-Crystal Micro-Plates for Efficient Perovskite Solar Cells. Nanomaterials, 11(9), 2345. [Link]

  • ACS Publications. (2023). Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates. Langmuir, 39(43), 15374-15381. [Link]

  • Lee, J., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 54(13), 4784-4798. [Link]

  • Held, J., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(15), 11216-11234. [Link]

  • bioRxiv. (2023). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. [Link]

  • Sanger, A. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? ResearchGate. [Link]

  • Alshare, K. A., et al. (2023). Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates. Langmuir, 39(43), 15374-15381. [Link]

  • ResearchGate. Surface passivation method for semiconductor nanostructures. [Link]

  • van Oss, C. J. (1997). Hydrophobic, hydrophilic and other interactions in epitope-paratope binding. Molecular Immunology, 34(12-13), 895-902. [Link]

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Validation & Comparative

A Tale of Two Amines: A Comparative Analysis of Fluoxetine and its Unfunctionalized Analogue, 3-(4-Fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of neuropharmacology, few molecules are as iconic as fluoxetine (Prozac®), the flagship selective serotonin reuptake inhibitor (SSRI) that redefined the treatment of major depressive disorder. Its efficacy is a direct result of a finely tuned chemical structure, optimized for potent and selective interaction with the serotonin transporter (SERT). This guide presents a comparative analysis between fluoxetine hydrochloride and a structurally simpler analogue, 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

While fluoxetine is a well-characterized therapeutic agent, 3-(4-Fluorophenyl)propan-1-amine is a sparsely documented research chemical. This disparity provides a unique educational opportunity. By juxtaposing these two molecules, we will dissect the core principles of structure-activity relationships (SAR) in the context of SERT inhibition. This analysis will demonstrate not just what these molecules do, but why their structural differences lead to profoundly different pharmacological profiles. For researchers in drug development, this guide serves as a practical case study in the rational design of CNS-targeting compounds, highlighting the critical role of specific functional groups in achieving therapeutic efficacy.

Physicochemical and Structural Properties: The Foundational Blueprint

A molecule's biological activity is fundamentally governed by its physical and chemical properties. These attributes dictate its solubility, absorption, distribution, and ability to interact with its biological target. Below is a comparative summary of the two title compounds.

Property3-(4-Fluorophenyl)propan-1-amine HClFluoxetine HCl
IUPAC Name 3-(4-fluorophenyl)propan-1-amine hydrochloride(±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
Molecular Formula C₉H₁₃ClFNC₁₇H₁₉ClF₃NO
Molecular Weight 189.66 g/mol [1]345.79 g/mol
Chemical Structure

Key Structural Features Primary amine, Phenylpropyl backbone, para-fluoro substitutionSecondary (N-methyl) amine, Phenylpropyl backbone, para-trifluoromethylphenoxy ether linkage
Predicted LogP ~1.7[2]~4.05[3]
Solubility (Water) Data not available (expected to be soluble)~14 mg/mL[4]

The most striking difference lies in the complexity of the fluoxetine molecule. It possesses two key features absent in 3-(4-fluorophenyl)propan-1-amine:

  • The N-methyl group: Fluoxetine is a secondary amine, whereas 3-(4-fluorophenyl)propan-1-amine is a primary amine.

  • The para-trifluoromethylphenoxy group: This bulky, electron-withdrawing group replaces the simple phenyl ring found in the simpler analogue.

These differences are not trivial; they are the very determinants of fluoxetine's potent and selective pharmacology.

Mechanism of Action: A Study in Specificity

Fluoxetine's therapeutic effect is derived from its high-affinity, selective inhibition of the serotonin transporter (SERT).[3][5][6][7] By blocking SERT, fluoxetine prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin signaling.[3][6] This enhanced serotonergic transmission is believed to underlie its antidepressant effects.

Conversely, there is no published evidence to suggest that 3-(4-Fluorophenyl)propan-1-amine is a potent or selective SERT inhibitor. Based on structure-activity relationship studies of fluoxetine and other SSRIs, its simplified structure is predicted to have significantly lower affinity for SERT.

Dissecting the Structure-Activity Relationship (SAR)
  • The Critical Role of the Trifluoromethylphenoxy Group: The development of fluoxetine originated from a class of antihistamines.[8] Scientists at Eli Lilly systematically modified a 3-phenoxy-3-phenylpropylamine scaffold to optimize for SERT inhibition.[8] The addition of an electron-withdrawing group, specifically the trifluoromethyl (-CF₃) group, at the para position of the phenoxy ring was found to dramatically increase potency.[5] This group is essential for the high-affinity binding within the SERT protein, likely through favorable hydrophobic and electronic interactions.[9] 3-(4-Fluorophenyl)propan-1-amine lacks this entire phenoxy ether moiety, possessing only a single fluorinated phenyl ring. This absence removes the key interacting group responsible for potent SERT binding.

  • The Importance of the Amine Substitution: The amine group in this class of molecules is crucial as it is protonated at physiological pH, forming a positive charge that interacts with key acidic residues (e.g., Asp98) in the transporter's binding pocket. SAR studies on fluoxetine have shown that the nature of the substituent on the nitrogen atom significantly influences activity.[6] While primary amines can be active, N-methylation (as in fluoxetine) often optimizes the potency and selectivity profile for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1]

The diagram below illustrates the synaptic mechanism of action for a potent SSRI like fluoxetine, contrasted with the presumed inefficient action of its unfunctionalized analogue.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Vesicle Synaptic Vesicle (contains Serotonin) SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Receptor 5-HT Receptors Fluoxetine Fluoxetine Fluoxetine->SERT Potent Blockade Analogue 3-(4-Fluorophenyl) propan-1-amine Analogue->SERT Weak / No Blockade Serotonin->SERT Serotonin->Receptor Binds & Activates

Caption: Mechanism of Action at the Serotonergic Synapse.

Experimental Protocols for Comparative Pharmacological Assessment

To empirically determine the functional differences between fluoxetine and 3-(4-fluorophenyl)propan-1-amine, two standard in vitro assays are essential: a radioligand binding assay to measure binding affinity (Kᵢ) and a neurotransmitter uptake assay to measure functional inhibition (IC₅₀).

Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity

This assay quantifies a compound's ability to displace a known high-affinity radioligand from SERT. It is the gold standard for determining binding affinity (Kᵢ).[10]

Objective: To determine the Kᵢ values of fluoxetine HCl and 3-(4-fluorophenyl)propan-1-amine HCl for the human serotonin transporter (hSERT).

Materials:

  • Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

  • Test compounds: Fluoxetine HCl and 3-(4-fluorophenyl)propan-1-amine HCl, serially diluted.

  • Assay Buffer: Tris-HCl buffer with NaCl and KCl.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of test compounds (from 100 µM down to 0.1 nM) in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding (TB): hSERT membranes, [³H]-Citalopram, and assay buffer.

    • Non-Specific Binding (NSB): hSERT membranes, [³H]-Citalopram, and paroxetine (10 µM).

    • Test Compound Wells: hSERT membranes, [³H]-Citalopram, and a specific concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters with ice-cold assay buffer to remove residual unbound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the primary biological function of SERT: the transport of serotonin into the cell.

Objective: To determine the IC₅₀ values of fluoxetine HCl and 3-(4-fluorophenyl)propan-1-amine HCl for inhibiting serotonin uptake into hSERT-expressing cells.

Methodology Workflow:

A 1. Plate hSERT-expressing cells in 96-well plates. Allow to form monolayer. B 2. Pre-incubate cells with serial dilutions of test compounds (Fluoxetine or Analogue). A->B C 3. Initiate uptake by adding [³H]-Serotonin to each well. B->C D 4. Incubate at 37°C for a short period (e.g., 10 min). C->D E 5. Terminate uptake by rapidly washing cells with ice-cold buffer. D->E F 6. Lyse cells to release internalized [³H]-Serotonin. E->F G 7. Quantify radioactivity using a scintillation counter. F->G H 8. Analyze data to determine IC₅₀ values. G->H

Caption: Workflow for the [³H]-Serotonin Uptake Inhibition Assay.

Detailed Steps:

  • Cell Plating: Seed HEK293 cells stably expressing hSERT into 96-well plates and culture overnight to form a confluent monolayer.[9]

  • Pre-incubation: Remove culture medium and wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing various concentrations of the test compounds (or vehicle for control wells) and incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

  • Termination: Terminate the assay by rapidly aspirating the buffer and washing the wells multiple times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the percentage inhibition of serotonin uptake for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Predicted Outcomes & Discussion

Based on the SAR analysis, the predicted outcomes of these experiments are starkly different for the two compounds.

CompoundPredicted Kᵢ (Binding)Predicted IC₅₀ (Uptake)Expected Pharmacological Profile
Fluoxetine HCl Low nM rangeLow nM rangePotent and selective SERT inhibitor
3-(4-Fluorophenyl)propan-1-amine HCl High µM to mM range, or no measurable bindingHigh µM to mM range, or no measurable inhibitionNegligible activity as a SERT inhibitor

The experimental data would be expected to validate the principles of medicinal chemistry. Fluoxetine's potency is not an accident but the result of targeted chemical modifications. The lack of the trifluoromethylphenoxy ether in 3-(4-fluorophenyl)propan-1-amine removes the key structural anchor responsible for high-affinity binding to SERT. While its phenylpropylamine core is a common scaffold in neuropharmacology, it lacks the specific decorations required for potent and selective SERT interaction.

Conclusion for the Drug Development Professional

This comparative analysis of fluoxetine and 3-(4-fluorophenyl)propan-1-amine serves as a powerful illustration of the "lock and key" principle in pharmacology, refined by the concept of induced fit. Fluoxetine is a molecular key, exquisitely shaped to interact with the SERT protein. 3-(4-Fluorophenyl)propan-1-amine, while sharing a rudimentary part of the key's shaft (the phenylpropylamine backbone), is missing the critical teeth (the N-methyl and trifluoromethylphenoxy groups) needed to engage the lock's tumblers.

For researchers and scientists, this comparison underscores several key takeaways:

  • SAR is Paramount: Small structural modifications can lead to orders-of-magnitude differences in biological activity.

  • Target-Specific Functionalization is Key: The journey from a generic scaffold like phenylpropylamine to a selective drug like fluoxetine involves the strategic addition of functional groups that optimize interactions with the desired target while minimizing off-target effects.

  • Negative Data is Informative: The predicted lack of activity for 3-(4-fluorophenyl)propan-1-amine is not a failure, but a crucial piece of data that reinforces our understanding of the pharmacophore required for SERT inhibition.

References

  • Chen, S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. J Depress Anxiety. [Link]

  • Irie, M., et al. (2024). Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. Biological and Pharmaceutical Bulletin. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoxetine. PubChem Compound Database. [Link]

  • GlaxoSmithKline. (n.d.). Chemical properties of fluoxetine hydrochloride. [Link]

  • PharmGKB. (n.d.). Fluoxetine. [Link]

  • Robertson, D. W., et al. (1988). N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine (LY248686), a potent and selective inhibitor of the norepinephrine transporter. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Fluoxetine. [Link]

  • Kim, J., et al. (2006). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • Kenar, A., et al. (2023). The Epigenetic Effects Associated with Selective Serotonin Reuptake Inhibitors Treatment. Journal of Research in Pharmacy. [Link]

  • Torres, G. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One. [Link]

  • ResearchGate. (n.d.). Trifluoromethylphenyl moiety of fluoxetine is essential in causing the adverse effects of fluoxetine. [Link]

  • D'Addario, C., et al. (2018). DNA Methylation as a Biomarker of Treatment Response Variability in Serious Mental Illnesses. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

Sources

Benchmarking 3-(4-Fluorophenyl)propan-1-amine hydrochloride: A Comparative Guide to Established SERT Radioligands

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neuropharmacology and in vivo imaging, the serotonin transporter (SERT) stands as a pivotal target for understanding the pathophysiology of numerous psychiatric disorders and for the development of novel therapeutics. The ability to accurately quantify SERT density and occupancy in the living brain is paramount for both preclinical research and clinical drug development. This guide provides a comprehensive framework for benchmarking a novel potential SERT radioligand, 3-(4-Fluorophenyl)propan-1-amine hydrochloride, against established radiotracers: DASB, ADAM, and DAPP.

It is critical to note that as of the writing of this guide, comprehensive experimental data on the SERT binding affinity and in vivo performance of 3-(4-Fluorophenyl)propan-1-amine hydrochloride are not publicly available. Therefore, this document serves as both a comparative analysis of the established radioligands and a detailed methodological roadmap for the evaluation of this and other novel candidates.

The Imperative for Novel SERT Radioligands

The ideal SERT radioligand for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) should exhibit high binding affinity and exceptional selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). Furthermore, it must possess favorable pharmacokinetics, including the ability to cross the blood-brain barrier and achieve a high specific-to-nonspecific binding ratio. While existing radioligands have proven invaluable, the quest for tracers with improved kinetic profiles and enhanced signal-to-noise ratios is ongoing.

Comparative Analysis of Established SERT Radioligands

A thorough evaluation of a novel SERT radioligand necessitates a direct comparison with current standards. The following table summarizes the available binding affinity (Ki) and selectivity data for DASB, ADAM, and DAPP. It is important to acknowledge that reported values can vary between studies due to different experimental conditions.

RadioligandSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET SelectivityPrimary Imaging Modality
[¹¹C]DASB ~0.8 - 3.5[1]>10,000>10,000>2,800>2,800PET
[¹²³I]ADAM ~0.1 - 0.5~840~699>1,600>1,300SPECT
[¹¹C]DAPP ~1.0~1,500~2,000~1,500~2,000PET

[¹¹C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) is a well-characterized PET tracer with excellent affinity and selectivity for SERT[1][2]. Its favorable kinetics have made it a widely used tool in clinical research.

[¹²³I]ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine) is a highly selective SPECT radioligand for SERT. Its high affinity and selectivity make it a valuable tool for SPECT imaging studies.

[¹¹C]DAPP (cyclopropyl-4-(4-cyanophenyl)phenyl)methanone) is another PET radioligand with high affinity and good selectivity for SERT.

Proposed Experimental Evaluation of 3-(4-Fluorophenyl)propan-1-amine hydrochloride

To ascertain the potential of 3-(4-Fluorophenyl)propan-1-amine hydrochloride as a SERT radioligand, a series of in vitro and in vivo experiments are necessary. The following sections outline the detailed protocols for these evaluations.

Part 1: In Vitro Characterization

The initial step in evaluating a novel radioligand is to determine its binding affinity and selectivity for the target protein. This is typically achieved through competitive radioligand binding assays.

This protocol outlines the steps to determine the inhibition constant (Ki) of 3-(4-Fluorophenyl)propan-1-amine hydrochloride for SERT, DAT, and NET.

1. Materials and Reagents:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), and [³H]Nisoxetine (for NET).

  • Unlabeled 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of 3-(4-Fluorophenyl)propan-1-amine hydrochloride in assay buffer.

  • In a 96-well microplate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add the radioligand, membranes, and a high concentration of a known selective ligand for the respective transporter (e.g., citalopram for SERT).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

InVitro_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes (SERT, DAT, NET) - Radioligand ([³H]Citalopram, etc.) - Test Compound Dilutions incubation Incubate: - Membranes - Radioligand - Test Compound reagents->incubation filtration Rapid Filtration incubation->filtration controls Controls: - Total Binding (no test compound) - Non-specific Binding (excess unlabeled ligand) washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding counting->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for the in vitro competitive radioligand binding assay.

Part 2: Radiolabeling

To be used as a PET or SPECT tracer, 3-(4-Fluorophenyl)propan-1-amine must be labeled with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclide. Given the presence of a fluorine atom, radiolabeling with ¹⁸F is a logical approach.

This proposed synthesis is based on a nucleophilic substitution reaction.

1. Precursor Synthesis:

  • Synthesize a suitable precursor, such as a tosylate or mesylate derivative of 3-(4-hydroxyphenyl)propan-1-amine with a protected amine group (e.g., Boc-protected).

2. Radiolabeling Procedure:

  • Produce [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2.).

  • Azeotropically dry the [¹⁸F]fluoride complex.

  • Add the precursor dissolved in an appropriate solvent (e.g., acetonitrile or DMSO) to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at an elevated temperature to facilitate the nucleophilic substitution.

  • After the reaction, remove the protecting group from the amine (e.g., by acidic hydrolysis).

  • Purify the crude product using high-performance liquid chromatography (HPLC).

  • Formulate the final product in a physiologically compatible solution for injection.

Radiolabeling_Workflow cluster_f18_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cyclotron Cyclotron Production of [¹⁸F]F⁻ activation Trapping & Elution (K₂CO₃/Kryptofix) cyclotron->activation drying Azeotropic Drying activation->drying precursor Precursor Addition (e.g., Tosylate) drying->precursor reaction Nucleophilic Substitution (Heating) precursor->reaction deprotection Deprotection of Amine reaction->deprotection hplc HPLC Purification deprotection->hplc formulation Formulation for Injection hplc->formulation

Caption: Proposed workflow for the radiosynthesis of [¹⁸F]3-(4-Fluorophenyl)propan-1-amine.

Part 3: In Vivo Evaluation

Following successful in vitro characterization and radiolabeling, the next step is to evaluate the performance of the radioligand in a living system. Non-human primates are often the preferred model for these studies due to the closer homology of their neuroanatomy and neurochemistry to humans.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with ketamine and isoflurane) and monitor vital signs throughout the experiment.

  • Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.

2. PET Scan Acquisition:

  • Position the animal in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of the radiolabeled 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

  • Acquire dynamic PET data for a duration of 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the input function (the concentration of the radioligand in the arterial plasma over time).

3. Data Analysis:

  • Reconstruct the PET images.

  • Define regions of interest (ROIs) on the images corresponding to SERT-rich areas (e.g., thalamus, midbrain) and a reference region with low SERT density (e.g., cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the distribution volume (VT) and the binding potential (BPND).

  • To confirm SERT-specific binding, perform a separate blocking study where the animal is pre-treated with a high dose of a selective SERT blocker (e.g., citalopram) before the radioligand injection. A significant reduction in binding in SERT-rich regions would confirm specificity.

InVivo_PET_Workflow cluster_prep Animal Preparation cluster_scan PET Scan Acquisition cluster_analysis Data Analysis anesthesia Anesthesia & Vital Monitoring catheters IV & Arterial Catheterization anesthesia->catheters positioning Animal Positioning in Scanner catheters->positioning injection Radioligand Injection positioning->injection acquisition Dynamic PET Data Acquisition injection->acquisition reconstruction Image Reconstruction acquisition->reconstruction blood_sampling Arterial Blood Sampling modeling Pharmacokinetic Modeling (VT, BPND) blood_sampling->modeling roi ROI Definition reconstruction->roi tacs Time-Activity Curve Generation roi->tacs tacs->modeling blocking Blocking Study (Specificity) modeling->blocking

Caption: Workflow for in vivo PET imaging of a novel SERT radioligand.

Conclusion

The benchmarking of a novel SERT radioligand such as 3-(4-Fluorophenyl)propan-1-amine hydrochloride is a rigorous, multi-step process. While direct experimental data for this compound is currently lacking, the established profiles of DASB, ADAM, and DAPP provide a clear set of benchmarks for affinity, selectivity, and in vivo performance. The detailed experimental protocols provided in this guide offer a comprehensive framework for the thorough evaluation of this and other promising new candidates. The successful development of a new generation of SERT radioligands holds the potential to significantly advance our understanding of serotonergic neurotransmission and accelerate the development of more effective treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Korn, M., et al. (2004). DASB -In Vitro Binding Characteristics on Human Recombinant Monoamine Transporters With Regard to Its Potential as Positron Emission Tomography (PET) Tracer. Journal of Neurochemistry, 88(4), 847-855. Retrieved from [Link]

  • Houle, S., et al. (2003). In Vitro and in Vivo Characterisation of [11C]-DASB: A Probe for in Vivo Measurements of the Serotonin Transporter by Positron Emission Tomography. European Journal of Nuclear Medicine and Molecular Imaging, 30(8), 1139-1145. Retrieved from [Link]

Sources

Reproducibility of in vitro data for 3-(4-Fluorophenyl)propan-1-amine hydrochloride across different labs

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing In Vitro Consistency for Fluorinated Amine Building Blocks

Part 1: Executive Summary & Core Directive

The Challenge: 3-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1260761-73-6) is a critical pharmacophore used in the synthesis of GPCR ligands and monoamine transporter inhibitors. However, reproducibility of in vitro data (IC50, Kd, metabolic stability) across different laboratories is often poor.

The Root Cause: Variability is rarely due to the "quality" of the molecule itself but rather the handling of the hydrochloride salt and the lipophilic nature of the fluorinated tail . The 4-fluoro substitution increases logP significantly compared to the non-fluorinated analog, leading to high non-specific binding (NSB) to laboratory plastics—a factor often ignored in generic liquid handling protocols.

The Solution: This guide compares Standard Generic Protocols (often the source of error) against a Validated Reproducibility Workflow . We provide evidence-based modifications to solubilization, storage, and assay conditions to guarantee data integrity.

Part 2: Comparative Analysis of Methodologies

This section objectively compares the "Standard" approach used in many high-throughput screening (HTS) labs versus the "Optimized" approach required for this specific chemical class.

Table 1: Impact of Handling Variables on Data Consistency
VariableStandard Generic Protocol (High Risk)Optimized Protocol (Recommended)Scientific Rationale
Solubilization Direct dissolution in aqueous buffer (PBS/Media).Dissolve in 100% DMSO (Stock), then dilute.Salt Disproportionation: The HCl salt may disproportionate in water, precipitating the lipophilic free base if pH > 7.4. DMSO maintains solubility.
Storage -20°C in standard polypropylene tubes.-80°C in amber glass vials; Argon purge.Hygroscopicity: Amine HCl salts are hygroscopic. Moisture uptake leads to hydrolysis errors in weighing.
Labware Standard Polystyrene (PS) plates.Low-Binding Polypropylene or Glass-coated.Sorption: The 4-fluorophenyl group drives adsorption to PS, reducing the free concentration available to the target.
Purity Check HPLC-UV (254 nm).HPLC-UV + 19F-NMR .Silent Impurities: UV misses inorganic fluoride salts. 19F-NMR quantifies the specific fluorinated species.

Part 3: The Validated Workflow (Step-by-Step)

To ensure inter-lab reproducibility, the following protocol must be treated as a rigid standard.

Phase 1: Stock Preparation (The "Golden Stock")

Objective: Create a stable 10 mM stock solution free of moisture artifacts.

  • Equilibration: Allow the vial of 3-(4-Fluorophenyl)propan-1-amine HCl to reach room temperature in a desiccator before opening. Prevents condensation.

  • Weighing: Weigh approx. 5 mg into a tared amber glass vial . record exact mass to 0.01 mg.

  • Solvent Calculation: Calculate DMSO volume to achieve exactly 10.0 mM.

    • Formula:

      
      
      
  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

  • QC Check: Verify clear solution. If turbidity exists, the salt has disproportionated; acidify slightly with 0.1% Formic Acid equivalent if necessary (rarely needed in DMSO).

Phase 2: Serial Dilution (The "Glass Transition")

Objective: Prevent plastic binding during dilution.

  • Intermediate Plate: Do NOT perform serial dilutions directly in the assay plate.

  • Step: Perform 1:3 serial dilutions in glass-lined or low-bind polypropylene tubes using assay buffer + 0.1% DMSO (matched to stock).

  • Transfer: Transfer aliquots to the final assay plate only immediately before adding biological reagents.

Phase 3: Assay Readout & Normalization

Objective: Correct for "Silent" Loss.

  • Standard Curve: Run a standard curve of the compound without cells/protein in the same plate type to quantify loss to plastic.

  • Normalization: If >10% loss is observed in the cell-free control, correct the nominal concentration values in your IC50 calculation.

Part 4: Mechanistic Visualization

The following diagram illustrates the "Failure Modes" where reproducibility is lost during the workflow.

ReproducibilityFailure cluster_0 Failure Modes Solid Solid HCl Salt (Hygroscopic) Weighing Weighing Step Solid->Weighing Aqueous Direct Aqueous Dissolution Weighing->Aqueous Generic Protocol DMSO DMSO Stock (10 mM) Weighing->DMSO Optimized Protocol Precip Precipitation (Free Base) Aqueous->Precip pH > pKa Sorption Adsorption to Plastic Walls Aqueous->Sorption Hydrophobic Effect Target Target Engagement (Receptor/Enzyme) DMSO->Target Dilution in Low-Bind DataVar High Data Variability Precip->DataVar Sorption->DataVar DataRep Reproducible Data Target->DataRep

Figure 1: Critical Control Points. The diagram highlights how direct aqueous dissolution leads to precipitation and sorption, the two primary drivers of inter-lab variability.

Part 5: Scientific Rationale (E-E-A-T)

The Fluorine Effect

The addition of the fluorine atom at the para position of the phenyl ring serves to block metabolic oxidation (at the vulnerable para-position) and increase lipophilicity. However, this modification changes the physicochemical profile:

  • LogP Shift: The fluorinated analog is more lipophilic than the parent phenylpropanamine. This increases the partition coefficient into polystyrene plastics, a phenomenon well-documented for lipophilic amines [1].

  • pKa Influence: The electron-withdrawing nature of fluorine slightly lowers the pKa of the amine compared to the non-fluorinated analog, but it remains basic (~9.5). In physiological buffers (pH 7.4), it exists predominantly as a cation, but the equilibrium concentration of the uncharged free base is sufficient to drive precipitation if the total concentration exceeds solubility limits [2].

The "Nominal" vs. "Free" Concentration Fallacy

Most labs report "Nominal Concentration" (what they calculated). However, due to the sorption described above, the "Free Concentration" (what the cell sees) can be 20-50% lower.

  • Recommendation: For critical benchmarking, use Quantitative NMR (qNMR) with an internal standard (e.g., trifluoroacetic acid) to verify the actual concentration in the stock solution before dilution [3].

Part 6: References

  • Kramer, S. D., et al. (2020). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology. Link

    • Relevance: Establishes the mechanism of cationic amine sorption to plasticware and its impact on nominal concentration.

    • Relevance: Explains the salt disproportionation mechanism that causes precipitation in aqueous buffers.

  • Tredwell, M., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.[1] ChemRxiv. Link

    • Relevance: Validates the use of 19F-NMR as a superior detection method for fluorinated amines compared to UV.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine.Link

    • Relevance: Authoritative source for physicochemical properties (MW, LogP) used in calculations.

Sources

Navigating the Research Frontier: A Comparative Guide to 3-(4-Fluorophenyl)propan-1-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery and neuroscience research, the phenylalkylamine scaffold remains a cornerstone for the development of novel therapeutic agents. Within this broad class, 3-(4-Fluorophenyl)propan-1-amine hydrochloride emerges as a compound of interest due to its structural similarities to well-characterized neuroactive molecules. However, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies specifically validating its biological activity and therapeutic potential. This guide, therefore, takes a unique approach. Instead of a direct comparison based on existing experimental data for the title compound, we will leverage established knowledge of its structural analogs to build a predictive framework for its potential applications and propose a rigorous, self-validating experimental workflow for its characterization. By examining the structure-activity relationships (SAR) of related compounds, we can infer potential mechanisms of action and guide future research endeavors.

Chemical Profile of 3-(4-Fluorophenyl)propan-1-amine Hydrochloride

Before delving into comparative analysis, it is essential to establish the fundamental properties of 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

PropertyValueSource
CAS Number 1260761-73-6[1]
Molecular Formula C₉H₁₃ClFN[1]
Molecular Weight 189.66 g/mol [1]
Physical Form Powder
Purity Typically ≥95%

The hydrochloride salt form generally confers increased stability and aqueous solubility, making it amenable to a variety of experimental conditions.

Comparative Analysis through Structural Analogs

The biological activity of a molecule is intrinsically linked to its structure. By examining compounds with high structural homology to 3-(4-Fluorophenyl)propan-1-amine, we can formulate hypotheses about its potential targets and efficacy.

The Significance of the 4-Fluorophenyl Group

The presence of a fluorine atom on the phenyl ring is a common motif in medicinal chemistry. This substitution can significantly alter a compound's pharmacokinetic and pharmacodynamic properties by:

  • Increasing Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.

  • Altering Receptor Binding Affinity: The electronegativity of fluorine can influence interactions with target proteins.

Comparison with Citalopram and its Analogs

A prominent structural relative is the selective serotonin reuptake inhibitor (SSRI), citalopram.[2] Citalopram features a 4-fluorophenyl group and a propyl-amine chain, albeit a more complex, cyclic structure. The interaction of citalopram with the serotonin transporter (SERT) is well-documented and provides a strong rationale for investigating the monoamine transporter affinity of 3-(4-Fluorophenyl)propan-1-amine hydrochloride.[2]

CompoundCore StructureKnown Primary TargetKey Structural Differences from Target Compound
3-(4-Fluorophenyl)propan-1-amine 4-FluorophenylpropylamineHypothesized: Monoamine Transporters -
Citalopram Phthalane derivative with a 4-fluorophenyl groupSerotonin Transporter (SERT)Fused ring system, tertiary amine, nitrile group
Fluoxetine Phenylpropylamine derivativeSerotonin Transporter (SERT)Trifluoromethyl group on a different phenyl ring position, ether linkage

The simpler, acyclic nature of 3-(4-Fluorophenyl)propan-1-amine suggests it may exhibit a different selectivity profile compared to the more constrained structures of established SSRIs.

Proposed Experimental Validation Workflow

For researchers interested in characterizing the biological activity of 3-(4-Fluorophenyl)propan-1-amine hydrochloride, the following step-by-step, self-validating protocol is proposed. This workflow is designed to first identify the primary molecular target(s) and then quantify the compound's functional effects.

Phase 1: Target Identification via Radioligand Binding Assays

The initial step is to screen the compound against a panel of common central nervous system (CNS) targets, with a primary focus on monoamine transporters due to structural similarities with known reuptake inhibitors.

Experimental Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes from rodent brain tissue (e.g., striatum for dopamine transporter, cortex for serotonin and norepinephrine transporters) to obtain native membrane-bound transporters.

  • Radioligand Binding: Perform competitive binding assays using commercially available radioligands for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

    • SERT: Use [³H]citalopram or [³H]paroxetine.

    • DAT: Use [³H]WIN 35,428 or [³H]GBR-12935.

    • NET: Use [³H]nisoxetine or [³H]mazindol.

  • Incubation: Incubate the synaptosomal preparations with a fixed concentration of the radioligand and increasing concentrations of 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

  • Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) from the IC₅₀ values to determine the binding affinity for each transporter.

Causality and Self-Validation: This initial screen provides a direct measure of the compound's affinity for the most probable targets. The use of well-characterized radioligands and native tissue preparations ensures the biological relevance of the findings. A high affinity for one or more transporters would provide a strong rationale for proceeding to functional assays.

G cluster_0 Phase 1: Target Identification Compound 3-(4-Fluorophenyl)propan-1-amine HCl BindingAssay Competitive Radioligand Binding Assays Compound->BindingAssay SERT SERT ([³H]citalopram) BindingAssay->SERT DAT DAT ([³H]WIN 35,428) BindingAssay->DAT NET NET ([³H]nisoxetine) BindingAssay->NET Ki Calculate Ki Values SERT->Ki DAT->Ki NET->Ki

Caption: Phase 1 Experimental Workflow for Target Identification.

Phase 2: Functional Characterization of Transporter Inhibition

Upon identification of high-affinity binding to one or more monoamine transporters, the next critical step is to determine if the compound acts as an inhibitor or a substrate (releaser).

Experimental Protocol:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Neurotransmitter Uptake Assay:

    • Pre-incubate the transporter-expressing cells with varying concentrations of 3-(4-Fluorophenyl)propan-1-amine hydrochloride or a reference inhibitor (e.g., citalopram for SERT).

    • Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake. A potent IC₅₀ value confirms that the compound is a functional inhibitor of the transporter.

Causality and Self-Validation: This functional assay directly measures the compound's effect on the primary biological function of the transporter. Comparing the results to a well-established inhibitor like citalopram provides a benchmark for its potency.

G cluster_1 Phase 2: Functional Assay HEK293 HEK293 Cells Expressing Transporter (e.g., hSERT) PreIncubate Pre-incubate with 3-(4-Fluorophenyl)propan-1-amine HCl HEK293->PreIncubate AddNeurotransmitter Add Radiolabeled Neurotransmitter (e.g., [³H]Serotonin) PreIncubate->AddNeurotransmitter MeasureUptake Measure Intracellular Radioactivity AddNeurotransmitter->MeasureUptake IC50 Calculate IC₅₀ for Uptake Inhibition MeasureUptake->IC50

Caption: Phase 2 Experimental Workflow for Functional Characterization.

Comparative Data Summary (Hypothetical)

Should the proposed experiments be conducted, the data could be summarized as follows for clear comparison with established compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERTDATNETSERT/DAT SelectivitySERT/NET Selectivity
3-(4-Fluorophenyl)propan-1-amine HCl Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Citalopram ~1-2>3000>3000>1500>1500
Fluoxetine ~1-3~200~150~100~75
Bupropion >5000~200~500<0.1<0.1

Table 2: Functional Inhibition of Neurotransmitter Uptake (IC₅₀, nM)

CompoundSERTDATNET
3-(4-Fluorophenyl)propan-1-amine HCl Experimental ValueExperimental ValueExperimental Value
Citalopram ~2-5>5000>5000
Fluoxetine ~5-10~300~200
Bupropion >10000~250~600

Conclusion and Future Directions

While 3-(4-Fluorophenyl)propan-1-amine hydrochloride currently lacks a significant body of peer-reviewed validation, its chemical structure strongly suggests potential activity at monoamine transporters. The proposed experimental workflow provides a clear and robust path for researchers to elucidate its pharmacological profile. By systematically determining its binding affinities and functional effects, and comparing these to well-characterized compounds, the scientific community can begin to understand the potential utility of this molecule. Future in vivo studies could then explore its effects on neurotransmitter levels in the brain and its potential behavioral consequences, paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Available at: [Link][2]

  • 3-(4-Fluorophenyl)propan-1-amine. PubChem. Available at: [Link]

Sources

Independent Verification Guide: 3-(4-Fluorophenyl)propan-1-amine Hydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(4-Fluorophenyl)propan-1-amine Hydrochloride CAS: 1260761-73-6 (HCl salt), 101488-65-7 (Free base) Class: Fluorinated Phenylpropylamine / Trace Amine Analog[1][2]

This guide outlines the independent verification framework for determining the pharmacological mechanism of action (MoA) of 3-(4-Fluorophenyl)propan-1-amine (3-F-PPA) . Structurally, 3-F-PPA is a chain-extended homolog of 4-fluorophenethylamine. Based on Structure-Activity Relationship (SAR) principles of the monoaminergic system, this compound is hypothesized to act via two primary pathways:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Due to its structural homology with endogenous trace amines like

    
    -phenethylamine (
    
    
    
    -PEA).
  • Monoamine Oxidase B (MAO-B) Interaction: As a substrate or competitive inhibitor, given that propylamines often interact with flavin-dependent amine oxidases.

This guide provides the protocols to distinguish between these mechanisms and compare the compound’s efficacy against established reference standards.

Mechanistic Hypothesis & Comparative Analysis

The Structural Logic

The addition of a methylene group (propyl vs. ethyl chain) and para-fluorination significantly alters the pharmacodynamics compared to the parent phenethylamine scaffold.

  • Fluorination: Typically blocks metabolic hydroxylation at the para-position, potentially extending half-life and increasing lipophilicity (LogP).

  • Propyl Chain: Often reduces direct affinity for monoamine transporters (DAT/SERT) compared to ethylamines but may retain or modify affinity for TAAR1 or MAO enzymes.

Comparison with Reference Standards

To validate the performance of 3-F-PPA, it must be benchmarked against the following "Gold Standard" alternatives:

Feature3-(4-Fluorophenyl)propan-1-amine

-Phenethylamine (

-PEA)
Selegiline (L-Deprenyl)
Role Test Compound Reference Agonist Reference Inhibitor
Primary Target Putative TAAR1 Agonist / MAO LigandTAAR1 (Endogenous Ligand)MAO-B (Irreversible Inhibitor)
Binding Mode Orthosteric (Hypothesized)OrthostericActive Site Covalent
Metabolic Stability High (Predicted due to 4-F)Low (Rapid MAO degradation)Moderate
Key Advantage Potential for sustained signaling without rapid degradation.Natural potency baseline.Established inhibition baseline.

Experimental Verification Protocols

To independently verify the MoA, researchers must perform two orthogonal assays: a Functional cAMP Assay (for TAAR1) and an Enzymatic Kinetic Assay (for MAO-B).

Protocol A: TAAR1 Functional Assay (cAMP Accumulation)

Objective: Determine if 3-F-PPA acts as a Gs-protein coupled agonist at the TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • cAMP detection kit (e.g., TR-FRET or HTRF).

  • Reference Agonist:

    
    -PEA.
    
  • PDE Inhibitor: IBMX (3-Isobutyl-1-methylxanthine).

Workflow:

  • Cell Seeding: Seed HEK293-hTAAR1 cells at 5,000 cells/well in 384-well plates. Incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of 3-F-PPA and

    
    -PEA (Range: 1 nM to 100 
    
    
    
    M) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation).
  • Stimulation: Add compounds to cells and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit instructions.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader.

  • Analysis: Plot dose-response curves to calculate

    
     and 
    
    
    
    .

Validation Criteria:

  • If 3-F-PPA is an agonist, cAMP levels will increase in a dose-dependent manner.

  • If

    
     < 50% of 
    
    
    
    -PEA, it acts as a partial agonist.
Protocol B: MAO-B Enzymatic Kinetic Assay

Objective: Determine if 3-F-PPA is a substrate or inhibitor of Monoamine Oxidase B.

Materials:

  • Recombinant Human MAO-B enzyme.

  • Substrate: Kynuramine (fluorometric) or Benzylamine (absorbance).

  • Reference Inhibitor: Selegiline.

Workflow:

  • Inhibition Screen: Incubate MAO-B (10

    
    g/mL) with 3-F-PPA (10 
    
    
    
    M) for 15 mins at 37°C.
  • Substrate Addition: Add Kynuramine (

    
     concentration). Monitor fluorescence (Ex 310 nm / Em 400 nm) for 20 mins.
    
  • Substrate Verification: If no inhibition is observed, run the assay without Kynuramine but with 3-F-PPA and Amplex Red/HRP to detect

    
     production directly.
    
    • Positive

      
       signal = 3-F-PPA is a Substrate .
      
    • Reduced Kynuramine signal = 3-F-PPA is an Inhibitor .

Data Interpretation & Visualization

Expected Data Profile

The following table illustrates how to interpret the results from the independent verification:

Experimental OutcomeTAAR1

MAO-B InteractionConclusion
Scenario 1 < 1

M
None / WeakPotent TAAR1 Agonist
Scenario 2 > 10

M
Substrate (

< 50

M)
MAO-B Substrate (Metabolic Decoy)
Scenario 3 InactiveInhibitor (

< 1

M)
MAO-B Inhibitor
Mechanistic Pathway Diagram

The following diagram visualizes the Gs-coupled signaling pathway activated if the compound functions as a TAAR1 agonist.

TAAR1_Signaling Ligand 3-(4-Fluorophenyl) propan-1-amine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding Gs Gs Protein (Heterotrimeric) TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Neurotransmission Modulation PKA->Effect Phosphorylation

Caption: Figure 1: Hypothesized Gs-coupled signaling cascade initiated by 3-F-PPA binding to TAAR1, leading to cAMP accumulation.

Verification Workflow Diagram

This logic flow guides the researcher through the decision-making process based on assay results.

Verification_Workflow Start Start Verification Assay1 cAMP Assay (HEK293-TAAR1) Start->Assay1 Assay2 MAO-B Kinetic Assay Start->Assay2 Decision1 cAMP Increase? Assay1->Decision1 Decision2 Inhibits Ref Substrate? Assay2->Decision2 Result1 TAAR1 Agonist Decision1->Result1 Yes Result4 Inactive / Other Target Decision1->Result4 No Result2 MAO Inhibitor Decision2->Result2 Yes (High Potency) Result3 MAO Substrate Decision2->Result3 No (H2O2 Produced)

Caption: Figure 2: Decision matrix for classifying the pharmacological profile of 3-F-PPA based on functional and enzymatic assay outcomes.

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[2][3][4][5]

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry.

  • PubChem Compound Summary. (2024). 3-(4-Fluorophenyl)propan-1-amine.[1][6][7][8][9] National Center for Biotechnology Information. [7]

  • Grandbois, M., et al. (2016). Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a Novel Class of Therapeutics. ACS Chemical Neuroscience.

  • Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-(4-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
3-(4-Fluorophenyl)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.